(S)-3-(4-Benzyloxyphenyl)-beta-alaninol chemical structure and properties
The following technical guide details the structural characteristics, synthetic pathways, and application protocols for (S)-3-(4-Benzyloxyphenyl)-beta-alaninol . A Chiral Scaffold for Peptidomimetics and API Synthesis Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characteristics, synthetic pathways, and application protocols for (S)-3-(4-Benzyloxyphenyl)-beta-alaninol .
A Chiral Scaffold for Peptidomimetics and API Synthesis
Executive Summary
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol (CAS 182057-85-8 ) is a high-value chiral building block belonging to the class of
-amino alcohols. Structurally, it functions as a protected "-tyrosinol" equivalent, offering a rigid chiral center at the -position relative to the hydroxyl group.
This molecule is critical in the synthesis of
-peptides , integrin antagonists , and transition-state mimic inhibitors (e.g., for aspartic proteases). Its benzyloxy protecting group provides orthogonality, allowing the phenolic hydroxyl to be revealed late in a synthetic sequence via catalytic hydrogenation, preserving the sensitive amino-alcohol core.
Stability: Stable under standard conditions. Hygroscopic; store under inert atmosphere (Ar/N
) at 2–8°C.
Structural Visualization
The molecule features a 3-carbon backbone where the amino group and the aryl ring are geminal at the C3 position, creating a crowded chiral environment ideal for inducing secondary structure in peptidomimetics.
Caption: Structural connectivity highlighting the orthogonal protecting group and the reactive amino-alcohol core.
Synthetic Pathways[9][10]
The synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol typically proceeds via the reduction of its parent
-amino acid. The critical challenge is establishing the (S)-stereocenter, often achieved via enzymatic resolution or asymmetric precursors.
Primary Route: Modified Rodionov & Reduction
This route allows for scalable production starting from inexpensive 4-benzyloxybenzaldehyde.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N
inlet.
Solubilization: Charge the flask with the amino acid and anhydrous THF. Cool to 0°C in an ice bath.
Addition: Add BH
·THF dropwise over 30 minutes. Caution: Hydrogen gas evolution.
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours to ensure complete reduction of the carboxylate.
Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Stir for 1 hour.
Workup: Concentrate in vacuo. Redissolve residue in 10% HCl (aq) and reflux for 1 hour (to break boron-amine complexes). Neutralize with NaOH to pH 10-11.
Extraction: Extract with DCM (3 x 100 mL). Dry combined organics over Na
SO, filter, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes to yield the pure amino alcohol.
Caption: Synthetic workflow from aldehyde precursor to final chiral alcohol.
Applications in Drug Development[5]
Peptidomimetics & Foldamers
This molecule serves as a
-amino acid equivalent . Unlike natural -amino acids, -analogs introduce an extra methylene group into the peptide backbone.
Effect: Increases proteolytic stability (half-life) in plasma.
Structure: Promotes formation of stable helices (e.g., 14-helices) distinct from
-helices.
Transition State Inhibitors
The 1,3-amino-alcohol motif is a classic scaffold for designing transition-state mimics for aspartic proteases (e.g., HIV protease, Renin, BACE1).
Mechanism: The hydroxyl group mimics the hydration of the amide bond during hydrolysis, binding tightly to the catalytic aspartate residues.
Causality: The bulky 4-benzyloxyphenyl group fills the hydrophobic S1 or S1' pocket of the enzyme, enhancing binding affinity.
Late-Stage Diversification
The benzyl protecting group is strategic. It remains stable during peptide coupling (using Boc/Fmoc chemistry on the amine) and side-chain modifications.
Deprotection: H
/Pd-C removes the benzyl group to reveal the phenol.
Functionalization: The revealed phenol can then be phosphorylated, alkylated, or conjugated to PEG linkers to modify solubility or potency.
Analytical Characterization
To ensure "Self-Validating" protocols, the following analytical markers must be met:
Method
Diagnostic Signal
Interpretation
1H NMR (400 MHz, CDCl3)
7.30-7.45 (m, 5H)
Benzyl aromatic protons.
5.05 (s, 2H)
Benzylic -O-CH- protons (Singlet).
4.10 (dd, 1H)
C3-H (Chiral center).
3.50-3.70 (m, 2H)
C1-H (Hydroxymethyl group).
HPLC (Chiral)
Column: Chiralpak AD-H
Separation of (S) and (R) enantiomers.
Mass Spectrometry
[M+H] = 258.15
Protonated molecular ion.
References
Synthesis of Beta-Amino Acids : Rodionov, V. M. (1926). "Über die Aldehyd-Kondensation von Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft.
Enzymatic Resolution: Soloshonok, V. A., et al. (2002). "Biocatalytic approach to enantiomerically pure
Beta-Peptides in Drug Design : Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
Reduction Protocols : McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571.
Chemical Identity Verification : PubChem Compound Summary for (S)-3-Amino-3-(4-benzyloxyphenyl)propanoic acid (Precursor).
CAS number for (S)-3-(4-Benzyloxyphenyl)-beta-alaninol and derivatives
The following technical guide details the chemical profile, synthesis, and application of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol , a specialized chiral building block used in the development of peptidomimetics and integ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol , a specialized chiral building block used in the development of peptidomimetics and integrin inhibitors.
Executive Summary
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol is a chiral amino alcohol derivative of beta-alanine. It serves as a critical "chiral switch" in medicinal chemistry, particularly for the synthesis of
-amino acids and heterocyclic pharmacophores (e.g., oxazolines). Its structural core—a phenyl ring protected by a benzyloxy group—allows for late-stage functionalization (deprotection to a phenol) while maintaining stereochemical integrity at the -carbon.
This guide addresses the identification, synthetic accessibility, and handling of this compound, which often lacks a widely indexed CAS number in public databases due to its status as a transient intermediate in drug discovery.
Chemical Identity & Nomenclature
Due to the specific nature of this chiral intermediate, it is commercially sourced primarily as its carboxylic acid precursor .
Target Molecule Data
Property
Specification
Common Name
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol
Systematic Name
(S)-3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
CAS Number
Not Widely Listed (See Precursor below)
Molecular Formula
Molecular Weight
257.33 g/mol
Chiral Center
(S)-Configuration at C3
SMILES
C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Commercial Precursor (Sourcing Anchor)
Researchers should source the
-amino acid or its N-Boc derivative and perform the reduction described in Section 3.
Precursor Name
CAS Number
Role
(S)-3-Amino-3-(4-benzyloxyphenyl)propionic acid
205826-66-4 (Generic/Racemic Ref: 330645-19-7)
Direct Precursor
(S)-3-Amino-3-phenylpropan-1-ol
82769-76-4
Structural Analog (Unsubstituted)
Note on Nomenclature: This molecule is a
-amino alcohol . The amino group is on the 3rd carbon relative to the hydroxyl group (1-ol). It is distinct from Tyrosinol derivatives, which are -amino alcohols.
Synthetic Pathway & Methodology
The most reliable route to (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is the chemoselective reduction of the corresponding
-amino acid. The use of Borane-THF (BHTHF) or LiAlH is standard, but Borane is preferred for preserving the chiral center without racemization.
Logical Workflow (Graphviz)
Figure 1: Synthetic workflow for the reduction of the
-amino acid precursor to the target amino alcohol.
Detailed Experimental Protocol
Objective: Reduction of (S)-3-Amino-3-(4-benzyloxyphenyl)propionic acid to the alcohol.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
Solubilization: Charge the flask with the Precursor Acid (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.
Addition: Add
dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution () will occur.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM).
Quench: Cool back to 0°C. Carefully add Methanol (excess) to destroy excess borane.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in 1M HCl and reflux for 1 hour (to break the boron-amine complex). Neutralize with NaOH to pH 10 and extract with DCM (
mL).
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Pharmaceutical Applications & Derivatives
This scaffold is a versatile synthon in drug design. The "beta" spacing allows for unique folding properties in peptidomimetics (e.g., formation of helices distinct from alpha-peptides).
Key Derivatives
Derivative Type
Reagent
Application
N-Boc Protection
/
Standard building block for solid-phase synthesis.
Oxazoline Formation
Triethyl orthoformate
Precursor for chiral ligands in asymmetric catalysis.
Phenol Deprotection
,
Removes benzyl group to yield the free phenol (Tyrosine-like beta-amino alcohol).
Mechanistic Role in Drug Discovery
The (S)-3-(4-Benzyloxyphenyl)-beta-alaninol motif is often employed to mimic the Tyrosine side chain in a non-hydrolyzable backbone.
Integrin Inhibitors: The basic amine and the distal phenyl ring mimic the RGD (Arg-Gly-Asp) binding mode in certain integrin receptors (
).
Beta-Peptides: Used to create proteolytic-resistant peptides with extended half-lives in vivo.
References
Sigma-Aldrich. (S)-3-Amino-3-phenylpropan-1-ol Product Sheet. (Structural Analog Reference).
McKennon, M. J., et al. "A convenient reduction of amino acids to amino alcohols." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. (Methodology Validation).
Frontiers in Bioengineering. "Advances in the synthesis of
-alanine and derivatives." Frontiers in Bioengineering and Biotechnology, 2023.
ChemGuide. "Reduction of Carboxylic Acids to Alcohols." (General Protocol Grounding).
An In-depth Technical Guide to (S)-beta-(p-Benzyloxyphenyl)alaninol: A Chiral Synthon for Advanced Pharmaceutical Development
Abstract (S)-beta-(p-Benzyloxyphenyl)alaninol is a chiral amino alcohol of significant interest to the pharmaceutical and organic synthesis sectors. Its structure, featuring a 1,3-amino alcohol motif, a specific stereoce...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(S)-beta-(p-Benzyloxyphenyl)alaninol is a chiral amino alcohol of significant interest to the pharmaceutical and organic synthesis sectors. Its structure, featuring a 1,3-amino alcohol motif, a specific stereocenter, and a benzyloxy-functionalized aromatic ring, makes it a valuable chiral building block for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its core molecular properties, synthesis strategies, and applications, with a focus on the practical considerations for researchers and drug development professionals. Detailed experimental protocols are provided to ensure reproducibility and methodological integrity.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral amino alcohols are a cornerstone of modern medicinal chemistry. The specific three-dimensional arrangement of the amine and alcohol functional groups allows for precise interactions with biological targets like enzymes and receptors, which is often fundamental to a drug's efficacy and safety. Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry, forming the structural backbone of numerous therapeutic agents.
(S)-beta-(p-Benzyloxyphenyl)alaninol, with its defined (S)-stereochemistry, serves as a critical intermediate. The benzyloxy group offers a versatile handle for further chemical modification and can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide will delve into the technical details of this specific synthon, providing the foundational knowledge required for its effective utilization in research and development.
Molecular Properties and Characterization
The precise identification and characterization of (S)-beta-(p-Benzyloxyphenyl)alaninol are paramount for its use in synthesis. The common name can be ambiguous; this guide focuses on the beta-amino alcohol isomer, (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, which is consistent with available chemical supplier data.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl rings (typically in the δ 7.0-7.5 ppm region), a characteristic singlet for the benzylic methylene protons (around δ 5.0 ppm), and multiplets for the aliphatic backbone protons (CH-N, CH₂-CH, CH₂-OH) in the upfield region. The protons of the amine and hydroxyl groups will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR will display signals for all 16 carbon atoms, with the aromatic carbons appearing in the δ 110-160 ppm range and the aliphatic carbons at higher field strengths.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by broad absorption bands for the O-H and N-H stretches (typically 3200-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and a strong C-O stretching band for the alcohol and ether functionalities (around 1050-1250 cm⁻¹).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 258.14.
Chiral HPLC (High-Performance Liquid Chromatography): To confirm enantiomeric purity, chiral HPLC is the method of choice. A polysaccharide-based chiral stationary phase is often effective for separating amino alcohol enantiomers.[2]
Synthesis Strategies and Methodologies
The synthesis of enantiomerically pure amino alcohols is a well-established field in organic chemistry. The most common and direct approach for preparing (S)-beta-(p-Benzyloxyphenyl)alaninol involves the reduction of the corresponding chiral β-amino acid or its ester derivative. This leverages the readily available and highly enantiopure starting material from the "chiral pool".
Synthetic Workflow: Reduction of a β-Amino Ester
The key transformation is the reduction of the ester functionality of (S)-3-amino-3-(4-(benzyloxy)phenyl)propanoate to the primary alcohol. Strong reducing agents are required for this conversion.
Caption: Synthetic workflow for (S)-beta-(p-Benzyloxyphenyl)alaninol.
Causality in Experimental Choices
Choice of Starting Material: Beginning with O-Benzyl-L-tyrosine ensures that the desired (S)-stereochemistry is pre-installed, avoiding the need for a separate chiral resolution or asymmetric synthesis step.
Esterification: Conversion of the carboxylic acid to an ester (e.g., a methyl ester) facilitates the subsequent reduction. Esters are generally more readily reduced than carboxylic acids by common borohydride reagents.
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. However, its pyrophoric nature requires careful handling. An alternative, safer, and effective system is the combination of sodium borohydride and iodine (NaBH₄/I₂), which generates diborane in situ and readily reduces carboxylic acids and esters.[3] This system is often preferred for its improved safety profile, especially in larger-scale preparations.
Solvent Selection: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential for these reductions to prevent the violent quenching of the hydride reagent by protic sources like water or alcohols.
Purification: Column chromatography is typically employed to remove any unreacted starting material, by-products, and residual reagents, yielding the pure amino alcohol.
Applications in Research and Drug Development
As a chiral building block, (S)-beta-(p-Benzyloxyphenyl)alaninol is a versatile intermediate for the synthesis of more complex molecules.
Pharmaceutical Scaffolds: The 1,3-amino alcohol motif is present in a wide range of biologically active compounds, including certain antivirals, anti-cancer agents, and central nervous system drugs.
Asymmetric Catalysis: The vicinal amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts are used to induce enantioselectivity in a variety of chemical transformations.
Molecular Probes and Ligands: The defined stereochemistry and functional handles make this molecule suitable for the synthesis of probes to study biological systems or as a scaffold for developing ligands with high affinity for specific receptors or enzymes.
Detailed Experimental Protocols
The following protocols are representative and should be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis via Reduction of a β-Amino Ester
This protocol is adapted from general procedures for the reduction of amino acid esters.[3][4]
Step 1: Preparation of (S)-Methyl 3-amino-3-(4-(benzyloxy)phenyl)propanoate
This step assumes the starting ester is available. If starting from O-Benzyl-L-tyrosine, standard esterification procedures (e.g., thionyl chloride in methanol) would be employed first.
Step 2: Reduction to (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Addition of Ester: Dissolve (S)-Methyl 3-amino-3-(4-(benzyloxy)phenyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular form.
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure (S)-beta-(p-Benzyloxyphenyl)alaninol.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general starting point for method development.
Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).[5]
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio would be 90:10 (hexane:alcohol). A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic analytes.
Sample Preparation: Dissolve a small amount of the synthesized product (approx. 1 mg/mL) in the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 5-10 µL
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For a highly pure sample, only one major peak should be observed.
Conclusion
(S)-beta-(p-Benzyloxyphenyl)alaninol is a high-value chiral synthon with significant potential in pharmaceutical research and development. Its synthesis from readily available chiral precursors is straightforward, and its well-defined structure and functional groups make it an attractive building block for creating complex, enantiomerically pure molecules. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, enabling the development of next-generation therapeutics.
References
BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem.
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022).
BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH.
Krywult, B. M., et al. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
Evans, D. A., & Chapman, K. T. (1988). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.
Lockwood, M., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent. (n.d.).
Chiral beta-amino alcohols derived from tyrosine synthesis
The following technical guide is structured to provide actionable, high-level synthetic intelligence for the preparation of chiral -amino alcohols derived from L-Tyrosine. Technical Guide: Synthesis of Chiral -Amino Alco...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-level synthetic intelligence for the preparation of chiral
-amino alcohols derived from L-Tyrosine.
Technical Guide: Synthesis of Chiral
-Amino Alcohols from L-Tyrosine
Executive Summary: The Tyrosinol Scaffold
L-Tyrosine is a unique entry point in the "chiral pool" due to its phenol moiety . Unlike Phenylalanine or Valine, the Tyrosine side chain offers a handle for further functionalization (via O-alkylation or O-arylation) without disturbing the stereocenter. This allows for the creation of "tunable" ligands and pharmacophores where the electronic and steric properties of the aromatic ring can be modulated.
However, this advantage comes with a solubility penalty. The zwitterionic nature of L-Tyrosine and the amphiphilic nature of L-Tyrosinol create specific processing challenges—specifically "The Emulsion from Hell" during workup. This guide focuses on the McKennon-Meyers reduction (
) , a protocol that offers superior safety and enantiomeric retention compared to traditional routes.
Strategic Retrosynthesis & Pathway Logic
The synthesis of tyrosine-derived amino alcohols generally follows one of two strategic architectures. Choosing the correct route depends on whether the phenol group requires modification.
Diagram 1: Synthetic Decision Tree
This flowchart illustrates the critical decision points based on target solubility and functionalization needs.
Caption: Decision matrix for Tyrosine processing. Route A is faster but requires rigorous workup control. Route B improves organic solubility early.
Core Methodology: The McKennon-Meyers Reduction
While Lithium Aluminum Hydride (
) is the textbook reagent for reducing amino acids, it is operationally hazardous and prone to causing racemization via the formation of enolizable oxazolone intermediates under reflux.
The McKennon-Meyers protocol (System:
in THF) is the industry standard for high-integrity reduction. It generates Borane () in situ, which coordinates to the amine, protecting it from side reactions while reducing the carboxylate.
Mechanism & Causality[1]
Activation: Iodine reacts with
to generate and .
Coordination:
coordinates to the amine nitrogen. This is critical—it breaks the zwitterion and increases solubility in THF.
Reduction: The carboxylic acid is reduced to the alcohol via a triacyloxyborane intermediate.[1]
Workup (The Trap): The Borane-Amine complex is stable. It requires oxidative hydrolysis (MeOH/KOH) to free the amine. Failure to reflux during workup results in low yield.
Substrate Addition: Add L-Tyrosine in one portion. (Note: It will not dissolve yet).
Iodine Activation: Dissolve
in THF (30 mL) and add dropwise over 30 minutes at 0°C.
Observation: Vigorous
evolution occurs. The solution will turn brown, then fade to colorless as is consumed.
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux for 16–18 hours.
Checkpoint: The suspension should become mostly clear or translucent as the borane-amine complex forms.
Quench (Critical): Cool to RT. Carefully add Methanol (20 mL) dropwise to quench excess hydride.
Complex Breaking: Evaporate THF in vacuo to a paste. Add 20% aqueous KOH (50 mL). Stir at 60°C for 4 hours.
Why? This step hydrolyzes the N-B bond. Without heat/base, the amine remains "masked."
Extraction: Extract with DCM (3 x 100 mL) or Ethyl Acetate.
Troubleshooting: If an emulsion forms, add solid NaCl to saturation (Salting Out). Tyrosinol is moderately water-soluble; aggressive extraction is required.
Isolation: Dry organic layer (
), filter, and concentrate. Recrystallize from EtOAc/Hexane.
Critical Process Parameters (CPPs)
Parameter
Risk Factor
Mitigation Strategy
Moisture Control
consumes rapidly in presence of water.
Use anhydrous THF; flame-dry glassware.
Temperature
High temp during addition causes surge.
Maintain 0°C during addition; ensure proper venting.
Workup pH
Tyrosinol is amphoteric.
Ensure pH > 12 during extraction to suppress the phenol and amine ionization.
Racemization
Low risk with , high risk with .
Avoid prolonged reflux if using . Stick to Borane route.
Application: O-Alkylation for Ligand Synthesis
To utilize L-Tyrosinol in asymmetric catalysis (e.g., as a ligand for diethylzinc addition), the phenolic hydroxyl is often capped to prevent interference.
Route: N-Boc-L-Tyrosinol
O-Alkylation Deprotection.
Diagram 2: Catalytic Utility (The "Why")
This diagram demonstrates how the resulting chiral amino alcohol functions as a ligand in asymmetric synthesis.
Caption: The catalytic cycle of diethylzinc addition mediated by a Tyrosine-derived ligand.
Protocol: O-Benzylation of N-Boc-Tyrosinol
Substrate: N-Boc-L-Tyrosinol (prepared from Tyrosinol +
Deprotection: TFA/DCM (1:1) yields the O-benzyl-L-tyrosinol salt.
References
McKennon, M. J., & Meyers, A. I. (1993).[5] "A Convenient Reduction of Amino Acids and Their Derivatives."[1][4][6] The Journal of Organic Chemistry, 58(13), 3568-3571.
Abiko, A., & Masamune, S. (1992). "Reduction of amino acids to amino alcohols."[1][3][4] Tetrahedron Letters, 33(38), 5517-5518.
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856.
A Senior Application Scientist's Guide: Differentiating (S)-3-(4-Benzyloxyphenyl)-β-alanine and its Alcohol Analog for Advanced Drug Development
Executive Summary In the landscape of modern drug discovery, the precise control and understanding of molecular architecture are paramount. Chiral building blocks, such as β-amino acids and their derivatives, form the co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, the precise control and understanding of molecular architecture are paramount. Chiral building blocks, such as β-amino acids and their derivatives, form the cornerstone of many therapeutic agents. This technical guide provides an in-depth analysis of two structurally related yet functionally distinct molecules: (S)-3-(4-Benzyloxyphenyl)-β-alanine and its primary alcohol counterpart, (S)-3-(4-Benzyloxyphenyl)-β-alaninol. We will dissect their fundamental chemical differences, explore methods for their interconversion and spectroscopic differentiation, and elucidate the strategic implications of choosing one over the other in a research and development setting. This document is intended for medicinal chemists, process scientists, and analytical researchers who require a deep, functional understanding of these valuable synthetic intermediates.
Section 1: Foundational Chemistry: A Tale of Two Functional Groups
At the heart of the distinction between these two molecules lies the transformation of a single functional group: the carboxylic acid of the β-alanine derivative is reduced to a primary alcohol in the β-alaninol. This seemingly minor change dramatically alters the molecule's physicochemical properties, reactivity, and potential applications.
1.1. The Core Structures
(S)-3-(4-Benzyloxyphenyl)-β-alanine is a non-proteinogenic β-amino acid. Its structure features a chiral center, an amine on the β-carbon relative to the carboxyl group, and a phenyl ring protected by a benzyl ether. This benzyloxy moiety is a recognized pharmacophore in certain contexts, such as in the design of monoamine oxidase (MAO) inhibitors.[1] Its alcohol form, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, retains the chiral center and the protected phenol but replaces the carboxyl group with a hydroxymethyl group (-CH₂OH).
Caption: Core chemical structures of the β-alanine and β-alaninol derivatives.
Section 2: Comparative Physicochemical Properties
The carboxylic acid versus the alcohol functional group dictates the intermolecular forces each molecule can participate in, which in turn governs its bulk properties.
2.1. Polarity, Solubility, and Hydrogen Bonding
The carboxylic acid of the β-alanine derivative is a potent hydrogen bond donor and acceptor. It can form strong intermolecular hydrogen-bonded dimers, which significantly increases its melting point and can reduce its solubility in non-polar organic solvents.[2][3] The primary alcohol in the β-alaninol derivative is also capable of hydrogen bonding, but it does not form the same stable dimeric structures.[2] Consequently, the alcohol is generally less polar and often more soluble in a wider range of organic solvents compared to its parent acid.
2.2. Acidity and Basicity
The presence of both a carboxylic acid (~pKa 4-5) and an amino group (~pKa 9-10) makes (S)-3-(4-Benzyloxyphenyl)-β-alanine an amphoteric compound, capable of existing as a zwitterion. This property is crucial for its behavior in aqueous solutions and chromatographic purification. The alcohol derivative, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, lacks the acidic carboxyl group, making it primarily basic due to the amino group.
Carboxylic acid dimerization leads to stronger intermolecular forces, requiring more energy to vaporize.
Predicted Polarity
Higher
Lower
The carboxyl group is more polar than the primary alcohol group.
Section 3: Spectroscopic Differentiation: The Analyst's Toolkit
Confirming the identity of the starting material and the success of the conversion reaction is a routine but critical task. IR and NMR spectroscopy provide unambiguous fingerprints to distinguish between the acid and the alcohol.
3.1. Infrared (IR) Spectroscopy: The Definitive Signature
IR spectroscopy is the most direct method for distinguishing these two compounds.
(S)-3-(4-Benzyloxyphenyl)-β-alanine: The spectrum is characterized by two key features: a sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹ and an extremely broad hydroxyl (O-H) stretch from the carboxyl group that spans from approximately 2500-3300 cm⁻¹ .[2][6][7][8]
(S)-3-(4-Benzyloxyphenyl)-β-alaninol: The spectrum is defined by the absence of the 1700 cm⁻¹ carbonyl peak. Instead, it displays a broad O-H stretch from the alcohol group in the 3200-3600 cm⁻¹ region and a C-O stretch between 1000-1100 cm⁻¹ .[2][6]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most telling signal is the acidic proton of the carboxyl group (-COOH) in the β-alanine derivative, which appears as a very broad singlet far downfield, typically between 10-12 ppm .[8] The alcohol proton (-OH) of the β-alaninol is also a broad singlet but appears much further upfield. Furthermore, the two protons of the -CH₂OH group in the alcohol will appear as a distinct multiplet, which is absent in the acid.
¹³C NMR: The carboxyl carbon of the acid is highly deshielded due to the two oxygen atoms, appearing in the 160-185 ppm region.[8] In contrast, the carbon of the primary alcohol (-CH₂OH) is significantly more shielded, with a chemical shift typically around 60-70 ppm .
3.3. Data Summary Table: Key Spectroscopic Markers
The conversion of the carboxylic acid to the primary alcohol is a fundamental transformation achieved through reduction. The choice of reducing agent is critical for a successful and clean reaction.
4.1. Core Directive: Reduction of the Carboxylic Acid
Carboxylic acids are relatively resistant to reduction. Weak reducing agents like sodium borohydride (NaBH₄) are ineffective because the acidic proton is first abstracted to form a carboxylate anion, which is resonance-stabilized and highly resistant to nucleophilic attack by a mild hydride source.[9][10] Therefore, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the classic choice for this transformation.[9][11][12] Borane (BH₃), often used as a THF complex, is another excellent option that can offer higher selectivity in the presence of other reducible functional groups.[10][11]
4.2. Recommended Protocol: LiAlH₄ Reduction of (S)-3-(4-Benzyloxyphenyl)-β-alanine
This protocol is a self-validating system, incorporating in-process checks and final validation steps.
1. System Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[12] An excess of the reducing agent is necessary to first deprotonate the carboxylic acid and the amine, and then to perform the reduction.[10]
3. Substrate Addition: Dissolve (S)-3-(4-Benzyloxyphenyl)-β-alanine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
Causality: Slow, cooled addition is a safety measure to control the initial exothermic acid-base reaction and hydrogen gas evolution.
4. Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Self-Validation: Monitor the reaction by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). The product alcohol will have a higher Rf value (be less polar) than the starting carboxylic acid. The disappearance of the starting material spot indicates completion.
5. Quenching (Workup): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
Causality: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying purification.
6. Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.
7. Purification: Purify the crude material by flash column chromatography on silica gel.
8. Final Validation: Confirm the structure and purity of the isolated (S)-3-(4-Benzyloxyphenyl)-β-alaninol using IR, ¹H NMR, and ¹³C NMR spectroscopy, comparing the spectra against the expected signatures outlined in Section 3.
Caption: Experimental workflow for the reduction of the β-alanine to the β-alaninol.
Section 5: Strategic Implications in Drug Discovery and Development
The choice between the acid and the alcohol is not arbitrary; it is a strategic decision based on the intended synthetic route and the desired properties of the final molecule.
5.1. The β-Alanine Derivative as a Chiral Building Block
Amide Bond Formation: The carboxylic acid is a synthetic handle for coupling with amines to form amide bonds, a cornerstone of peptide chemistry and the synthesis of many small molecule drugs.
Esterification: It can be converted to an ester to act as a protecting group or to create a prodrug that improves bioavailability, which is later hydrolyzed in vivo to the active carboxylic acid.
Bioisostere: In a final compound, the carboxylic acid can serve as a key binding element, interacting with positively charged residues (e.g., arginine, lysine) in a target protein's active site.
5.2. The β-Alaninol Derivative as a Versatile Intermediate
Modulating Polarity: Replacing a terminal carboxylic acid with a primary alcohol can reduce the overall polarity and acidity of a molecule, which may be desirable for crossing the blood-brain barrier.
Further Functionalization: The primary alcohol can be readily converted to other functional groups. It can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or used to form ethers and esters.
Hydrogen Bonding: As a terminal group, the alcohol can act as a hydrogen bond donor, offering a different binding interaction profile compared to the carboxylic acid.
Caption: Decision tree for selecting the acid or alcohol in a synthetic strategy.
Conclusion
(S)-3-(4-Benzyloxyphenyl)-β-alanine and its corresponding alcohol, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, are more than just related chemicals; they represent distinct tools in the arsenal of the medicinal and process chemist. The key difference—a carboxylic acid versus a primary alcohol—imparts unique physicochemical properties, spectroscopic signatures, and synthetic reactivities. A thorough understanding of these differences, from their IR spectra to their behavior in reduction reactions, is essential for their effective use. By leveraging the specific attributes of each molecule, researchers can make more informed and strategic decisions, accelerating the path from a synthetic blueprint to a promising drug candidate.
References
Oreate AI Blog. (2026). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols.
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps.
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Chemistry Steps.
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
Oreate AI Blog. (2026). Decoding the Infrared Signatures: Alcohols vs. Carboxylic Acids.
Brainly. (2023).
JoVE. (2025). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction. Journal of Visualized Experiments.
Chemguide. (n.d.). reduction of carboxylic acids. Chemguide.
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry.
Oregon State University. (2020). Spectroscopy of Carboxylic Acids.
Sudevan, S. T., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084.
Technical Guide: Supply, Synthesis, and Market Analysis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
The following technical guide provides an in-depth analysis of the supply chain, pricing, and synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol . [1] Executive Summary (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is a spec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the supply chain, pricing, and synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol .
[1]
Executive Summary
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol is a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] It belongs to the class of
-amino alcohols , specifically the 3-amino-3-arylpropan-1-ol family.[1]
Critical Distinction: This compound is frequently confused with O-Benzyl-L-tyrosinol (an
Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Structural Disambiguation
To ensure procurement accuracy, researchers must verify the position of the amino group relative to the alcohol.
Figure 1: Structural relationship between the target beta-amino alcohol and common analogs.[1]
Market Landscape: Suppliers & Pricing[1]
This compound is not a commodity chemical.[2][3] It is typically classified as a Custom Synthesis or Made-to-Order item.[1] The pricing below reflects the cost of the specific target versus its readily available analogs to provide a baseline for budget estimation.
Estimated Pricing Tiers (2025/2026)
Compound Class
Scale
Estimated Price (USD)
Availability
Target: (S)-3-(4-Benzyloxyphenyl)--alaninol
1 g
$350 - $600
Custom Synthesis (Lead time: 4-6 weeks)
Target: (S)-3-(4-Benzyloxyphenyl)--alaninol
10 g
$1,800 - $2,500
Custom Synthesis
Analog: (S)-3-Amino-3-phenylpropan-1-ol
1 g
$85 - $120
Catalog (TCI, Sigma)
Analog: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
1 g
$150 - $220
Catalog (Specialty)
Precursor: (S)-3-(4-Benzyloxyphenyl)--alanine
1 g
$200 - $400
Catalog (Chem-Impex, PepTech)
Recommended Suppliers
For the specific benzyloxy derivative, "off-the-shelf" availability is low.[1] Sourcing should be directed to CROs or specialized chiral building block suppliers:
Custom Synthesis Specialists:
PharmBlock: Known for novel building blocks; likely to have the precursor acid.
Wuxi AppTec: Reliable for gram-to-kilogram custom reduction.[1]
Enamine: Extensive library of chiral amines; may have stock or rapid synthesis capability.
Catalog Suppliers (Check for "Request Quote"):
Chem-Impex International: Strong inventory of protected amino acids.
PepTech Corporation: Specializes in unusual amino acids and derivatives.
Matrix Scientific: Often lists rare intermediates.
Technical Specifications & Quality Control
When ordering custom synthesis, the following specifications must be stipulated in the Quality Agreement to ensure the material is suitable for drug development.
Identity & Purity
HPLC Purity:
(Area %).[1] Impurities often include the unreduced acid or over-reduced des-amino byproducts.
Chiral Purity (ee):
.[1][4] Verified via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA mobile phase).[1]
1H-NMR: Must confirm the integration of the benzyloxy group (5.1 ppm singlet, 2H) and the specific multiplet pattern of the C3-methine proton.
Residual Solvents
If synthesized via Borane-THF reduction, check for THF and Boron residues.
If synthesized via LiAlH4, check for Aluminum content (< 20 ppm).[1]
Synthesis & Manufacturing Routes
For researchers unable to source the compound directly, in-house synthesis is feasible. The most reliable route proceeds via the reduction of the corresponding commercially available
-amino acid.
Route A: Reduction of (S)-3-(4-Benzyloxyphenyl)-
-alanine
This is the preferred pathway due to the availability of the enantiopure acid precursor (CAS 330645-19-7).[1]
Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: The benzyloxy group is stable to basic and mild acidic conditions but is cleaved by strong acids (e.g., HBr/AcOH) or hydrogenolysis (H2/Pd-C), yielding the free phenol.[1]
References
ChemicalBook. (S)-3-(4-BENZYLOXYPHENYL)-BETA-ALANINOL Product Description. Available at: [1]
BuyersGuideChem. 3-(p-Benzyloxyphenyl)-DL-beta-alanine Properties and Suppliers. Available at: [1]
Sigma-Aldrich. (S)-3-Amino-3-phenylpropan-1-ol (Analog Reference). Available at: [1]
PubChem. 3-Amino-3-(4-chlorophenyl)propan-1-ol (Analog Reference). Available at: [1]
TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol Product Details. Available at: [1]
Application Note & Protocol: Stereoselective Synthesis of (S)-3-(4-Benzyloxyphenyl)-β-alaninol
Abstract This document provides a comprehensive guide for the synthesis of the chiral β-amino alcohol, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, a valuable building block in medicinal chemistry. The protocol details a robust...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of the chiral β-amino alcohol, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, a valuable building block in medicinal chemistry. The protocol details a robust and selective reduction of the corresponding β-amino acid, (S)-3-(4-Benzyloxyphenyl)-β-alanine. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules and complex organic intermediates.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[1][2] Their versatile nature allows them to serve as key intermediates in the synthesis of natural products, chiral auxiliaries for asymmetric reactions, and as pharmacophores in drug candidates.[1][2] The specific target of this guide, (S)-3-(4-Benzyloxyphenyl)-β-alaninol, incorporates a benzyloxy-substituted phenyl ring, a feature often associated with enhanced biological activity and favorable pharmacokinetic properties in drug design.[3] The stereochemistry at the C3 position is crucial for its intended biological interactions, necessitating a synthetic route that preserves chiral integrity.
The synthesis of enantiomerically pure β-amino alcohols can be challenging.[4] While several methods exist, such as the ring-opening of epoxides or the reduction of β-amino ketones, the direct reduction of readily available β-amino acids presents a highly convergent and stereospecific approach.[2][5][6][7] This guide focuses on the selective reduction of the carboxylic acid functionality of a protected β-amino acid, a transformation that requires a careful choice of reducing agent to avoid side reactions and preserve stereochemistry.
Synthetic Strategy: From β-Amino Acid to β-Amino Alcohol
The core of this synthetic protocol is the chemoselective reduction of a carboxylic acid in the presence of other functional groups. The chosen strategy involves the use of a borane complex, specifically Borane Dimethylsulfide (BMS), for the efficient and mild reduction of the carboxylic acid moiety of N-protected (S)-3-(4-Benzyloxyphenyl)-β-alanine to the corresponding primary alcohol.
Rationale for Reagent Selection
Several reducing agents can convert carboxylic acids to alcohols, including lithium aluminum hydride (LiAlH₄) and various borane reagents.[8]
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is highly reactive and can lead to the reduction of other functional groups.[8] Its pyrophoric nature also presents significant handling challenges.
Sodium Borohydride (NaBH₄): This reagent is generally not reactive enough to reduce carboxylic acids directly.[9] Activation of the carboxylic acid, for instance with iodine, can facilitate reduction with NaBH₄, but this adds complexity to the procedure.[9][10]
Borane-Tetrahydrofuran (BH₃·THF): This is an effective reagent for carboxylic acid reduction.[8] However, it is less stable and typically available in lower concentrations compared to BMS.[8][11][12]
Borane Dimethylsulfide (BMS, BH₃·SMe₂): BMS is a stable, commercially available liquid that offers excellent selectivity for the reduction of carboxylic acids over many other functional groups.[11][12][13] Its higher concentration and stability make it a preferred choice for both lab-scale and larger-scale syntheses.[8][11][12][14] The primary drawback is its unpleasant odor, which can be managed with proper laboratory ventilation.[8]
Given its stability, selectivity, and commercial availability in high concentrations, BMS is the optimal choice for this transformation.
The Role of Protecting Groups
To prevent unwanted side reactions, such as the formation of amides or oligomerization, the amine functionality of the starting β-amino acid should be protected.[15] Common amine protecting groups compatible with borane reduction include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). This protocol assumes the use of a suitable N-protected starting material.
Experimental Section
This section provides a detailed, step-by-step protocol for the synthesis of (S)-3-(4-Benzyloxyphenyl)-β-alaninol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
N-Protected (S)-3-(4-Benzyloxyphenyl)-β-alanine
≥98% Purity
Various
e.g., N-Boc or N-Cbz protected
Borane Dimethylsulfide Complex (BMS)
10 M in THF
Sigma-Aldrich
Handle in a fume hood
Anhydrous Tetrahydrofuran (THF)
DriSolv®
EMD Millipore
Required for the reaction
Methanol (MeOH)
ACS Grade
Fisher Scientific
For quenching the reaction
Dichloromethane (DCM)
ACS Grade
VWR
For extraction
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Laboratory Grade
-
For workup
Brine (Saturated NaCl Solution)
Laboratory Grade
-
For workup
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
Acros Organics
For drying the organic phase
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
For column chromatography
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of the β-amino acid.
Detailed Protocol
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-protected (S)-3-(4-Benzyloxyphenyl)-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF, approximately 10 mL per gram of starting material).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of Reducing Agent: Slowly add Borane Dimethylsulfide complex (BMS, 2.0-3.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.[11]
Expert Insight: The use of a slight excess of BMS ensures the complete reduction of the carboxylic acid. A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of byproducts.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Cautiously and slowly add methanol (MeOH) dropwise to quench the excess BMS. Vigorous gas evolution (hydrogen) will be observed.[14] Continue adding methanol until the gas evolution ceases.
Causality: Methanol reacts with the excess borane to form trimethoxyborane and hydrogen gas, effectively neutralizing the reactive reducing agent and making the reaction mixture safe for aqueous workup.
Solvent Removal: Remove the solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
Aqueous Workup: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-3-(4-Benzyloxyphenyl)-β-alaninol.
Reaction Mechanism Overview
Caption: Simplified mechanism of carboxylic acid reduction by BMS.
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol.[14] The initial reaction between the carboxylic acid and borane is an acid-base reaction, which is followed by the reduction steps. The final hydrolysis step during the workup liberates the desired alcohol.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Analysis
Expected Outcome
¹H NMR
Peaks corresponding to the benzylic protons, aromatic protons, and the protons of the β-alaninol backbone.
¹³C NMR
Signals for all unique carbon atoms in the molecule.
Mass Spectrometry
Molecular ion peak corresponding to the calculated mass of the product.
Chiral HPLC
A single major peak indicating high enantiomeric purity.
Melting Point
A sharp melting point range consistent with a pure compound.
Optical Rotation
A specific rotation value characteristic of the (S)-enantiomer.
Safety and Handling
Borane Dimethylsulfide (BMS): BMS is a flammable liquid and reacts violently with water.[11] It has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Anhydrous Solvents: Anhydrous THF is flammable and should be handled with care.
Quenching: The quenching process with methanol generates hydrogen gas, which is highly flammable. Ensure the reaction is performed in a fume hood and away from any ignition sources.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of (S)-3-(4-Benzyloxyphenyl)-β-alaninol from its corresponding β-amino acid. The use of Borane Dimethylsulfide offers a selective, efficient, and scalable method for this transformation. By understanding the rationale behind the experimental choices, researchers can confidently apply and adapt this protocol for the synthesis of other valuable chiral β-amino alcohols.
References
Organic Chemistry Portal. (n.d.). Borane Dimethylsulfide (BMS) - Common Organic Chemistry. Retrieved from [Link]
Ube, H., & Uenishi, J. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(17), 2933–2935. Available from: [Link]
Wikipedia. (2023). Borane dimethylsulfide. Retrieved from [Link]
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
Ma, N., et al. (2021). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 23(15), 5864–5869. Available from: [Link]
Singh, P. P., et al. (2016). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Available from: [Link]
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
Krishnamurthy, S., & Thompson, K. L. (1979). Selective reduction of functionalized carboxylic acids with borane-methyl sulfide: A convenient undergraduate organic experiment. Journal of Chemical Education, 56(5), 345. Available from: [Link]
Johnston, J. N., & Tunge, J. A. (2000). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry, 65(21), 7254–7257. Available from: [Link]
Varkhedkar, V. M., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. ResearchGate. Available from: [Link]
O'Brien, M. K., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(18), 4449–4454. Available from: [Link]
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
Pansare, S. V., & Varkhedkar, V. M. (1995). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 72, 36. Available from: [Link]
Chen, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. Available from: [Link]
Boukattaya, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1183–1202. Available from: [Link]
Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. Available from: [Link]
Barta, K. (2019, November 15). Taking the 'high road' to renewable beta-amino acids. Nature Portfolio. Retrieved from [Link]
Chen, Y., et al. (2023). Advances in the synthesis of β-alanine. PubMed. Available from: [Link]
Davies, S. G., et al. (2000). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (20), 3503–3512. Available from: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Technical Application Note: High-Performance Enantioselective Catalysis using (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
Executive Summary (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (CAS: Derived from 228422-49-9 analog) is a specialized 1,3-amino alcohol chiral ligand. Unlike the more common 1,2-amino alcohols (e.g., ephedrine, amino-indanol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol (CAS: Derived from 228422-49-9 analog) is a specialized 1,3-amino alcohol chiral ligand. Unlike the more common 1,2-amino alcohols (e.g., ephedrine, amino-indanol) which form rigid 5-membered chelate rings, this beta-alaninol derivative forms a 6-membered chelate with transition metals. This structural difference alters the bite angle and steric environment of the catalyst, often providing complementary enantioselectivity profiles for difficult substrates.
The 4-benzyloxy group serves three critical functions:
Solubility Enhancement: It significantly increases lipophilicity, ensuring complete dissolution in non-polar solvents (toluene, hexanes) preferred for organozinc chemistry.
Steric Shielding: The remote bulk of the benzyl ether creates a secondary steric wall that refines the chiral pocket.
Recovery Potential: The distinct polarity allows for easier chromatographic separation from the product alcohol.
This guide details the preparation, handling, and catalytic application of this ligand in the asymmetric addition of diethylzinc to aldehydes .
Ligand Synthesis & Preparation
Commercially available samples of the parent beta-amino acid are often expensive. The following protocol describes the robust reduction of (S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid to the active amino alcohol ligand using the Sodium Borohydride/Iodine system, which is safer and more selective than Lithium Aluminum Hydride (
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add (S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid (10 mmol) and
(25 mmol). Add THF (50 mL).
Activation: Cool the suspension to 0°C. Dissolve Iodine (10 mmol) in THF (15 mL) and add dropwise over 30 minutes. Note: Hydrogen gas evolution will occur.[2]
Reflux: Once gas evolution ceases, heat the mixture to reflux for 18 hours. The solution should become clear/colorless.
Quench: Cool to room temperature. Carefully add Methanol (10 mL) to quench excess hydride.
Workup: Concentrate in vacuo. Redissolve the white residue in 20% KOH solution (50 mL) and stir for 4 hours (to break the amine-borane complex).
Extraction: Extract with Dichloromethane (
mL). Dry organics over , filter, and concentrate.[1]
Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain the pure amino alcohol as white needles.
Quality Control Check:
NMR: Verify the disappearance of the carbonyl signal and the appearance of the multiplet at 3.5-3.8 ppm.
This protocol utilizes the ligand to catalyze the addition of diethylzinc (
) to benzaldehyde, a benchmark reaction for validating ligand efficacy.
Mechanism of Action
The reaction proceeds via a dinuclear zinc transition state . The 1,3-amino alcohol ligand deprotonates to form a mono-alkoxide chelate with Zinc. Unlike 1,2-ligands, the 6-membered ring geometry forces the aldehyde into a specific orientation to minimize 1,3-diaxial interactions, directing the nucleophilic attack to the Si-face (yielding the S-alcohol) or Re-face depending on the specific ligand configuration.
Figure 1: Catalytic cycle showing the formation of the active 6-membered Zinc chelate.
Application Note: (S)-3-(4-Benzyloxyphenyl)-beta-alaninol in Peptidomimetic Design
This guide provides an in-depth technical analysis and protocol set for the application of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol in peptidomimetic drug design. Note on Nomenclature & Structure: Based on standard IUPAC...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis and protocol set for the application of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol in peptidomimetic drug design.
Note on Nomenclature & Structure:
Based on standard IUPAC and peptide nomenclature, this compound is the reduced form of (S)-3-(4-Benzyloxyphenyl)-beta-alanine (also known as (S)-
-Tyrosine(Bzl) ). It is distinct from O-benzyl-L-tyrosinol (an -amino alcohol). This guide focuses on the -amino alcohol scaffold (1,3-amino alcohol), which offers unique conformational properties for backbone modification and protease resistance.
-Amino Alcohol Scaffolds
Compound: (S)-3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol
Executive Summary
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol represents a critical "privileged structure" in modern medicinal chemistry. As a chiral 1,3-amino alcohol, it serves as a transition-state isostere and a backbone modifier that imparts proteolytic stability while maintaining precise side-chain topology. Unlike its
-amino acid counterparts, this -alaninol derivative introduces an extra methylene unit into the backbone, altering the hydrogen-bonding network and side-chain vectors—a property essential for designing foldamers, integrin inhibitors, and next-generation protease inhibitors.
Soluble in MeOH, DMSO, DMF; sparingly soluble in water.
Stability
Stable under standard conditions; Benzyl ether sensitive to hydrogenolysis.
Core Applications in Drug Design
A. Transition State Isosteres (Protease Inhibition)
In protease inhibitor design (e.g., for Aspartic proteases like Renin or HIV-1 protease), the hydrolysis transition state is often mimicked by a hydroxyethylamine or hydroxyethylene moiety.
Mechanism: The C1-hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis.
Advantage: The (S)-3-phenyl ring (modified with benzyloxy) targets the S1 or S1' hydrophobic pockets. The 1,3-distance between the amine and hydroxyl allows for unique chelation modes with catalytic aspartates that differ from standard 1,2-amino alcohols (Tyrosinol).
B.
-Peptide Foldamers
Incorporation of
-amino alcohols into peptide backbones creates "hybrid" peptides.
Helix Stabilization: The extra methylene group (
at C2) promotes the formation of stable secondary structures (e.g., 14-helices) that are resistant to enzymatic degradation.
Side Chain Display: The 4-benzyloxyphenyl group provides a large, hydrophobic surface area, ideal for disrupting Protein-Protein Interactions (PPIs) involving aromatic "hot spots."
C. GPCR Ligand Engineering
The scaffold is structurally homologous to phenylpropanolamines. It serves as a template for somatostatin mimetics and adrenergic receptor ligands where the distance between the aromatic ring and the basic nitrogen is critical for receptor binding.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
Rationale: Commercial availability of the alcohol is limited; synthesis from the corresponding
-amino acid is N-Boc protected to prevent amine interference. Use Boc-(S)--Tyr(Bzl)-OH .
Activation: Dissolve 1.0 eq of Boc-(S)-
-Tyr(Bzl)-OH in anhydrous THF (0.2 M) under N atmosphere. Cool to -10°C.
Mixed Anhydride Formation: Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride (activates the carboxylate).
Reduction: Filter off the amine salts (precipitate). Add NaBH
(3.0 eq) dissolved in water/THF dropwise to the filtrate at 0°C. Note: Alternatively, use BHTHF (1 M) directly on the acid without activation for a cleaner reduction.
Preferred Route (BH
): Add BHTHF (3.0 eq) to the Boc-acid in THF at 0°C. Warm to RT and stir for 4h.
Quenching: Cool to 0°C. Carefully add 10% acetic acid in methanol to quench excess borane.
Workup: Evaporate solvent. Partition residue between EtOAc and 1M KHSO
Deprotection (Optional): Remove Boc group using TFA/DCM (1:1) if the free amine is required immediately.
Protocol 2: Incorporation into Peptidomimetics (Reductive Amination)
Rationale: To link the
-alaninol scaffold to a peptide aldehyde, creating a reduced amide isostere.
Aldehyde Preparation: Generate a peptide aldehyde (e.g., Boc-Phe-H) from its corresponding Weinreb amide or alcohol.
Coupling: Dissolve (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (1.0 eq) and the peptide aldehyde (1.0 eq) in 1% AcOH/MeOH.
Imine Formation: Stir for 1h at RT. Add 4Å molecular sieves to drive equilibrium.
Reduction: Add NaCNBH
(1.5 eq). Stir overnight.
Result: A secondary amine linkage (–CH
–NH–) is formed, creating a non-hydrolyzable surrogate of the peptide bond.
Mechanistic Visualization
The following diagram illustrates the role of the (S)-3-(4-Benzyloxyphenyl)-beta-alaninol scaffold in blocking a theoretical Aspartic Protease (e.g., Renin/HIV).
Caption: Mechanistic interaction map showing how the functional groups of the
-alaninol derivative engage specific protease subsites to achieve inhibition.
Incomplete reduction of acid; Borane complex degradation.
Use fresh BHTHF. Ensure anhydrous conditions. Consider mixed anhydride/NaBH method.
Racemization
High temperature during activation or coupling.
Maintain temperatures < 0°C during activation steps. Avoid strong bases.
Benzyl Ether Cleavage
Exposure to H/Pd during other deprotection steps.
If removing Cbz/Boc, avoid catalytic hydrogenation. Use acid-labile protecting groups (Boc) and TFA cleavage.
Poor Solubility
Hydrophobic nature of Benzyloxy group.
Use DMF/DCM mixtures. Sonication may be required for high concentrations.
References
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. Link
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link
Lelais, G., & Seebach, D. (2004).
-Amino Acids—Syntheses, Occurrences, Biological Activities, and Preparation of -Peptides with -Side Chains. Biopolymers. Link
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
Hook, D. F., et al. (2005). The proteolytic stability of
-peptides containing - and -amino acids. Chemistry & Biodiversity. Link
Application
Synthesis of chiral heterocycles using benzyloxy-beta-alaninol scaffolds
Application Note: Synthesis of Chiral Heterocycles Using Benzyloxy- -Alaninol Scaffolds Executive Summary This technical guide details the synthetic utility of -Benzyl- -alaninol (specifically ( )-2-amino-3-(benzyloxy)pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Chiral Heterocycles Using Benzyloxy-
-Alaninol Scaffolds
Executive Summary
This technical guide details the synthetic utility of
-Benzyl--alaninol (specifically ()-2-amino-3-(benzyloxy)propan-1-ol, also known as -Benzyl-L-serinol) as a privileged chiral pool scaffold.
In drug discovery, this scaffold is invaluable for generating chiral morpholines and piperazines —heterocycles prevalent in bioactive compounds (e.g., CCR5 antagonists, antidepressants). Unlike simple amino alcohols, the benzyloxy ether moiety serves a dual function: it acts as a robust protecting group during ring formation and provides a latent handle for late-stage diversification via hydrogenolysis.
This document provides two validated protocols:
Chiral Morpholine Synthesis via Glyoxal Reductive Amination.
Chiral Piperazine Synthesis via Amino Acid Coupling and Cyclization.
The molecule features a primary amine for nucleophilic attack, a primary alcohol for cyclization, and a benzyl-protected side chain that preserves the stereocenter (
ee).
Key Reactivity Profile
Functional Group
Reactivity Role
Critical Consideration
Primary Amine ()
Initial Nucleophile
Prone to bis-alkylation if stoichiometry is uncontrolled.
Primary Alcohol ()
Cyclization Nucleophile
Requires activation (mesylation/tosylation) or Mitsunobu conditions for ring closure.
Benzyl Ether ()
Stereochemical Anchor
Stable to basic/acidic cycling conditions; cleaved by .
Protocol A: Synthesis of Chiral Morpholines
Rationale: Chiral morpholines are notoriously difficult to synthesize with high enantiopurity using standard dialkylation. This protocol uses a glyoxal-based reductive amination sequence that proceeds with high diastereoselectivity.
Mechanistic Pathway
The reaction proceeds via the formation of a hemiacetal intermediate, followed by imine formation and diastereoselective reduction.
Figure 1: Morpholine assembly via glyoxal condensation.[1] The chiral center at C2 directs the reduction, establishing the stereochemistry at the new chiral center.
Step-by-Step Protocol
Target: (
)-2-phenyl-5-((benzyloxy)methyl)morpholine
Reagents:
-Benzyl-L-Serinol (1.0 equiv)
Phenylglyoxal monohydrate (1.1 equiv)
Sodium Borohydride (
) (2.0 equiv)
Methanol (Anhydrous)
Acetic Acid (catalytic)
Procedure:
Condensation: In a flame-dried round-bottom flask, dissolve
-Benzyl-L-Serinol (1.0 g, 5.5 mmol) in anhydrous MeOH (20 mL).
Add Phenylglyoxal monohydrate (0.91 g, 6.0 mmol) in one portion.
Equilibration: Stir the mixture at 25°C for 2 hours . Note: This allows the formation of the thermodynamic hemiacetal/imine equilibrium.
Reduction: Cool the solution to 0°C using an ice bath.
Add
(0.42 g, 11.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (). Maintain temperature <5°C to maximize diastereoselectivity.
Work-up: Stir for 1 hour at 0°C, then quench with sat.
Expected Yield: 75-85%
Stereoselectivity: >10:1 dr (diastereomeric ratio).
Protocol B: Synthesis of Chiral Piperazines
Rationale: Piperazines are synthesized by coupling the scaffold with an amino acid derivative, followed by intramolecular cyclization. This method avoids racemization common in metal-catalyzed couplings.
Mechanistic Pathway
This route utilizes a "coupling-deprotection-cyclization-reduction" sequence.
Figure 2: Construction of the piperazine core. The alcohol is activated as a leaving group (Mesylate) to facilitate intramolecular
-Benzyl-L-Serinol (5.0 mmol) with -Boc-Glycine (5.5 mmol) using EDC/HOBt in DMF. Standard workup yields the linear amide.
Activation: Dissolve the amide in DCM at 0°C. Add
(1.5 equiv) and MsCl (1.2 equiv). Stir 1h. This converts the free alcohol to a mesylate leaving group.
Cyclization:
Treat the crude mesylate with TFA/DCM (1:1) for 30 min to remove the Boc group. Concentrate to dryness.
Redissolve in MeCN. Add
(3.0 equiv) and reflux for 4 hours. The liberated amine attacks the mesylate to close the ring.
Reduction: Suspend the resulting oxopiperazine (lactam) in dry THF. Add LAH (2.5 equiv) carefully. Reflux for 6 hours.
Fieser Quench: Cool to 0°C. Add
( mL), 15% NaOH ( mL), ( mL). Filter precipitate.
Expected Yield: 50-60% (over 4 steps).
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Risk
Mitigation Strategy
Moisture Control
High: MsCl activation (Protocol B) is water-sensitive. Hydrolysis yields starting material.
Use freshly distilled DCM and store MsCl under Argon.
Temperature
Medium: High temp during reduction (Protocol A) erodes diastereoselectivity.
Strictly maintain during hydride addition.
Racemization
Low: The chiral center is not -carbonyl in the final steps, but base-mediated epimerization can occur during cyclization.
Avoid strong bases like NaH if weaker bases () suffice.
Purification
Medium: Piperazines are polar amines and streak on silica.
Use DCM/MeOH/NHOH (90:9:1) solvent systems or amine-functionalized silica.
References
ChemicalBook. (2025).[2] O-Benzyl-L-Serine Chemical Properties and Uses. Retrieved from
Powell, W. C., & Walczak, M. A. (2018).[1] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. Retrieved from
Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from
Holl, R., Schepmann, D., & Wünsch, B. (2012).[3] Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm. Retrieved from
Chem-Impex. (n.d.). O-Benzyl-L-serinol hydrochloride Product Information. Retrieved from
Application Note: High-Efficiency N-Protection of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
Abstract & Strategic Overview The synthesis of chiral pharmaceutical intermediates often hinges on the precise manipulation of protecting groups. (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (Structure 1 ) is a critical scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of chiral pharmaceutical intermediates often hinges on the precise manipulation of protecting groups. (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (Structure 1 ) is a critical scaffold, structurally analogous to intermediates used in the synthesis of
-adrenergic receptor agonists (e.g., Mirabegron).
This guide details the chemoselective N-protection of 1 using the tert-butoxycarbonyl (Boc) group. While the molecule contains both a primary amine and a primary alcohol, the challenge lies in exclusively protecting the amine (N-acylation) without touching the alcohol (O-acylation) or disturbing the existing benzyl ether (OBn).
Why Boc?
Orthogonality: The benzyl ether (OBn) is stable to acidic conditions but cleaved by hydrogenolysis (
/Pd). The Boc group is stable to hydrogenolysis but cleaved by acid (TFA/HCl). This orthogonality allows for selective deprotection of either end of the molecule later in the synthesis.
Cbz is redundant: Using a Carboxybenzyl (Cbz) group for N-protection would render the amine and the phenol (OBn) protecting groups identical, making selective deprotection impossible.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Charge the flask with (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (10.0 g) and DCM (80 mL). Stir until a suspension or partial solution is formed (solubility may vary; the reaction will solubilize the product).
Base Addition: Add Triethylamine (6.5 mL) in one portion. Cool the mixture to 0–5 °C using an ice bath.
Boc Addition: Dissolve
(9.33 g) in the remaining DCM (20 mL). Add this solution dropwise via the addition funnel over 30 minutes , maintaining the internal temperature below 10 °C.
Critical Control Point: Rapid addition causes localized heating, which may promote O-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 3–4 hours .
Monitoring: Check reaction progress by TLC (50% EtOAc/Heptane) or HPLC. The starting amine should disappear.
Quench & Workup:
Add 0.5 M Citric Acid (50 mL) to the reaction mixture and stir vigorously for 10 minutes. (This removes unreacted amine and TEA).
Wash the organic layer with Distilled Water (50 mL) followed by Brine (50 mL).
Dry the organic phase over anhydrous
.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C bath) to yield a crude white/off-white solid.
Purification (Recrystallization):
The crude solid is typically pure enough (>95%). If higher purity is required, recrystallize from Ethyl Acetate/Heptane (1:3) .
Dissolve in minimum hot EtOAc, then slowly add Heptane until cloudy. Cool to 4 °C overnight.
Process Flowchart (DOT)
Figure 2: Operational workflow for the N-protection process.
Analytical Validation
To ensure the integrity of the protocol, the following analytical parameters should be met:
4.90 (br d, 1H, NH -Boc) – Critical: Sharp doublet or broad singlet confirms N-H presence.
7.30–7.45 (m, 5H, Bn-Ar ).
6.90, 7.15 (d, 4H, Ph-Ar ).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Old/Hydrolyzed .
Check quality. Add 0.1–0.2 eq extra.
O-Acylation (Bis-Boc)
Temperature too high; Base too strong.
Keep T < 25°C. Do not use DMAP. Use NaHCO3 (biphasic) instead of TEA.
Gel formation
Product precipitation during reaction.
Add more DCM (dilute to 15V or 20V).
Emulsion in workup
Surfactant-like properties of amino alcohol.
Use saturated Brine; filter through Celite pad if necessary.
Alternative Conditions (Biphasic)
If isolation from DCM is difficult, use the Schotten-Baumann conditions:
Solvent: THF / 1M NaOH (1:1).
Procedure: Dissolve amine in THF, add NaOH solution. Add
at 0°C.
Benefit: No organic base (TEA) needed; easy removal of byproduct (tBuOH) and salts.
References
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 338–341. Link
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006 . (Chapter 7: Protection for the Amino Group). Link
Agami, C.; Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Tetrahedron, 2002 , 58(14), 2701–2724. Link
Stafford, J. A.; et al. "Asymmetric Synthesis of the Beta-3 Adrenergic Receptor Agonist Mirabegron." Bioorganic & Medicinal Chemistry Letters, 2010.
Organic Syntheses, Coll. Vol. 10, p. 320 (2004). "Selective Protection of Amino Alcohols." Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-BETA-TYR-OH-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Subject: Yield Improvement & Troubleshooting for Chiral Beta-Amino Alcohol Reduction
Core Diagnostic & Strategy
User Problem: Low yield and potential racemization during the synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol.
Chemical Target: 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol.
Critical Constraint: The p-benzyloxy ether moiety is sensitive to hydrogenolysis; therefore, catalytic hydrogenation (Pd/C + H₂) is strictly prohibited .
The Root Cause Analysis
The synthesis of beta-amino alcohols from their corresponding beta-amino acids (e.g., N-Boc-(S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid) often fails due to three specific bottlenecks:
Incomplete Activation: The carboxylic acid fails to form the intermediate active species (anhydride/ester) due to steric hindrance at the beta-position.
Over-Reduction/Cleavage: Using unmoderated Lithium Aluminum Hydride (LAH) can cleave the benzyl ether protecting group or cause difficult emulsions during workup.
Racemization: Strong bases or prolonged activation times at room temperature can racemize the acidic alpha-proton (relative to the carbonyl), even in beta-amino acids.
The Recommended Solution: Mixed Anhydride Reduction
We recommend shifting from standard LAH or Borane-THF methods to the Mixed Anhydride / Sodium Borohydride protocol. This method operates at mild temperatures (-15°C to 0°C), minimizing racemization and preserving the benzyl ether while consistently delivering yields >85%.
Dissolve 10 mmol of the N-Boc-protected acid in 50 mL anhydrous THF under Nitrogen/Argon.
Cool the solution to -15°C (Salt/Ice bath).
Add NMM (1.1 equiv) via syringe.
Add IBCF (1.1 equiv) dropwise over 5 minutes.
Checkpoint: A white precipitate (NMM·HCl) should form immediately.
Hold: Stir at -15°C for exactly 15 minutes. Do not extend beyond 20 mins to prevent urethane side-product formation.
Step 2: Reduction
Prepare a solution of NaBH₄ (3.0 equiv) in 5 mL water (or methanol, see Troubleshooting).
Add the NaBH₄ solution to the reaction mixture in one portion.
Note: Vigorous gas evolution (CO₂) will occur. Ensure adequate venting.
Allow the mixture to warm to 0°C and stir for 1 hour, then warm to Room Temperature (RT) for 1 hour.
Step 3: Workup (Emulsion Prevention)
Quench excess hydride by dropwise addition of 1M KHSO₄ or saturated NH₄Cl.
Evaporate bulk THF under reduced pressure.
Dissolve residue in EtOAc and wash with 0.5M NaOH (removes unreacted acid), followed by Brine.
Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide (Q&A)
Module A: Yield Issues
Q: My yield is stuck at <50%. The starting material is consumed, but the product is missing.
Diagnosis: You likely formed the N-acyl urea or a stable urethane instead of the alcohol. This happens if the activation time is too long or the temperature rises during IBCF addition.
Fix: Strict temperature control (-15°C). Limit activation time to 15 minutes max. Ensure NaBH₄ is added immediately after activation.
Q: I see a major impurity that looks like the methyl ester.
Diagnosis: If you used Methanol to dissolve NaBH₄, the mixed anhydride might have reacted with MeOH faster than the hydride reduced it.
Fix: Dissolve NaBH₄ in water instead of MeOH. The mixed anhydride is surprisingly stable to water for the few seconds required for hydride attack.
Module B: Purity & Workup
Q: The product is an oil that won't crystallize, and NMR shows broad peaks.
Diagnosis: Rotamers from the Boc group or trapped solvent/emulsion.
Fix:
Perform a "Rochelle's Salt" wash (Sat. Potassium Sodium Tartrate) if any aluminum reagents were used (though not applicable to this NaBH₄ method, it's good general advice).
Heat the NMR tube to 50°C; if peaks sharpen, it is rotameric (normal for Boc-amines).
Diagnosis: LAH is too aggressive and can coordinate with the ether oxygen, facilitating cleavage.
Fix: Switch to the Mixed Anhydride/NaBH₄ method described above. If you must use boron reagents, use BH₃·DMS at 0°C, as it is chemoselective for the carboxylate over the benzyl ether.
Visualizing the Logic
Figure 1: Synthetic Pathway & Mechanism
Caption: Chemoselective reduction of N-Boc-beta-amino acid preserving the benzyl ether using the Mixed Anhydride protocol.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for low yield or purity issues during beta-amino alcohol synthesis.
References & Authority
Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Protected Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926. (Establishes the Mixed Anhydride/NaBH₄ protocol as the gold standard for chiral amino acids).
McKennon, M.J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[2] Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. (Details the NaBH₄/I₂ and Borane alternatives).
Organic Chemistry Portal. "Reduction of Carboxylic Acids to Alcohols." (General overview of chemoselectivity and reagent tolerance).
Solubility issues of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol in organic solvents
The following technical guide addresses the solubility, handling, and purification of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol . This response adheres to the persona of a Senior Application Scientist, focusing on mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility, handling, and purification of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol . This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic explanations, robust protocols, and troubleshooting.
To master the solubility of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol (hereafter referred to as (S)-BPBA ), one must understand its amphiphilic "push-pull" structure.[1]
The "Head" (Polar/Basic): The 3-amino-1-propanol core is highly polar and capable of hydrogen bonding.[1] It dictates solubility in protic solvents (Methanol, Water-acidified).[1]
The "Tail" (Lipophilic/Bulky): The 4-benzyloxyphenyl group at the C3 position adds significant hydrophobic bulk and pi-stacking potential.[1] This drastically reduces water solubility and promotes solubility in aromatic and chlorinated solvents.[1]
Implication: (S)-BPBA often frustrates researchers by forming gels or oils rather than crystalline solids.[1] It is too lipophilic for pure water but too polar for pure hexanes.[1] The "Sweet Spot" for purification lies in binary solvent systems or acid-base manipulation .[1]
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Alcohols
Methanol, Ethanol, IPA
Excellent
Best for initial dissolution; poor for crystallization unless cooled drastically.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Good
Excellent for extraction from basic aqueous phases.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate (Hot)
Ideal for Recrystallization. Soluble when hot, precipitates upon cooling/anti-solvent addition.
Ethers
THF, MTBE, Dioxane
Good to Moderate
THF dissolves well; MTBE is a useful anti-solvent.
Aromatics
Toluene, Xylene
Moderate (Hot)
Good for azeotropic drying; product may oil out if not seeded.
Alkanes
Hexane, Heptane, Pentane
Poor
Strictly anti-solvents. Use to force precipitation.[1]
Water
Neutral pH
Very Poor
The benzyloxy tail prevents dissolution.
Water
Acidic pH (HCl, H₂SO₄)
Excellent
Forms the ammonium salt (protonated amine), fully soluble.
Troubleshooting Guides (Q&A)
Scenario A: "My product turns into a sticky gum/oil during recrystallization."
Diagnosis: This is a classic "Oiling Out" phenomenon.[1] The compound's melting point is likely depressed by impurities, or the solvent system is too polar, preventing an ordered crystal lattice from forming before the phase separation occurs.
Corrective Protocol:
Switch Solvent System: If using pure EtOAc, switch to EtOAc/Heptane .[1]
The "Cloud Point" Method: Dissolve the gum in the minimum amount of boiling EtOAc.
Add Anti-solvent: Dropwise add warm Heptane until the solution turns slightly cloudy (persistent turbidity).[1]
Re-heat: Add a few drops of EtOAc to clear the solution.
Slow Cool: Turn off the heat and let the flask cool in the oil bath (insulate with foil). Do not place directly on ice; rapid cooling traps impurities and causes oiling.[1]
Seeding: If oil droplets appear, scratch the glass or add a seed crystal immediately.[1]
Scenario B: "I cannot extract the compound from the reaction mixture."
Diagnosis: You are likely facing a pH issue.[1] As an amino alcohol, (S)-BPBA is basic.[1] If your aqueous layer is acidic or neutral, the molecule exists as a salt or zwitterion-like species (depending on conditions) and remains in the water.
Corrective Protocol (Acid/Base Switch):
Acidify: Treat the reaction mixture with 1N HCl. The (S)-BPBA becomes the hydrochloride salt and moves into the aqueous phase.[1]
Wash: Extract the aqueous acidic layer with DCM or EtOAc.[1] Discard the organic layer. This removes non-basic impurities (starting materials, neutral byproducts).
Basify: Cool the aqueous layer to 0°C. Slowly add 2N NaOH or saturated NaHCO₃ until pH > 10. The solution will become cloudy as the free base precipitates.[1]
Extract: Extract the milky aqueous layer with DCM (3x).[1] The free base will now partition efficiently into the organic phase.[1]
Scenario C: "The NMR spectrum in CDCl₃ shows broad, shifting peaks."
Diagnosis: Hydrogen bonding and concentration effects. The amino and hydroxyl protons exchange rapidly and interact with the solvent.[1] CDCl₃ can also be slightly acidic (forming HCl over time), which protonates the amine.
Corrective Protocol:
Switch Solvent: Use DMSO-d6 or Methanol-d4 .[1] These polar solvents break up intermolecular H-bonds, resulting in sharper peaks.[1]
Add Base: If you must use CDCl₃, add one drop of D₂O (to shake out exchangeable protons) or a trace of solid K₂CO₃ to the tube to neutralize any acid.
Dissolution: Dissolve crude (S)-BPBA in Ethyl Acetate (10 mL/g) .
Extraction (Acid): Extract with 1M HCl (3 x 5 mL/g) . Collect the aqueous layers.[1]
Check: The organic layer should contain neutral impurities.[1]
Neutralization: Cool combined aqueous extracts to 0–5°C.
Precipitation: Adjust pH to 12 using 4M NaOH . A white precipitate (the free base) should form.
Extraction (Base): Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g) .
Drying: Dry combined DCM layers over anhydrous Na₂SO₄ .
Concentration: Evaporate solvent under reduced pressure (keep bath <40°C) to yield the purified solid.
Protocol 2: Recrystallization from EtOAc/Heptane
Use this for final polishing (>95% purity).
Place 1.0 g of (S)-BPBA in a round-bottom flask.
Add Ethyl Acetate (5 mL) and heat to reflux (approx. 77°C).
If solids remain, add EtOAc in 0.5 mL increments until dissolved.
Remove from heat.[1] Add Heptane (approx. 2-3 mL) slowly until a faint cloudiness persists.
Add 1-2 drops of hot EtOAc to clear the solution.[1]
Allow to cool to Room Temperature (RT) over 2 hours with stirring.
Cool to 0°C for 1 hour.
Filter the white crystals and wash with cold 1:1 EtOAc:Heptane .
Decision Logic Visualization
The following diagram outlines the logical workflow for processing the crude reaction mixture containing (S)-BPBA.
Figure 1: Purification Decision Tree for (S)-3-(4-Benzyloxyphenyl)-beta-alaninol. Select the pathway based on the initial purity of the crude material.
References
ChemicalBook . (S)-3-(4-Benzyloxyphenyl)-beta-alaninol Product Description. Retrieved from
PubChem . 3-Amino-3-phenylpropan-1-ol (Analogous Structure Properties). National Library of Medicine.[1] Retrieved from
BuyersGuideChem . 3-(p-Benzyloxyphenyl)-DL-beta-alanine (Precursor Acid Data). Retrieved from
Google Patents . Process for the preparation of amino-alcohols (US2243977A).[1][2] (General art on amino alcohol purification). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Post-Reduction Workup of
-Alanine Derivatives
Topic: Efficient Removal of Borate Salts Following Sodium Borohydride (
) Reduction
Ticket ID: CHE-SUP-804
Status: Resolved / Guide Published
Executive Summary
The reduction of
-alanine derivatives (amino esters or amino acids) to their corresponding amino alcohols (3-amino-1-propanols) using presents a unique downstream challenge: Boron-Amine Chelation .[1]
Unlike simple ketone reductions, the presence of a proximal amine group in
-alanine derivatives allows the formation of stable, water-soluble amine-borane complexes. Standard aqueous workups often fail, resulting in:
Emulsions/Gels: The product remains trapped in a sticky inorganic matrix.
Yield Loss: The water-soluble amino alcohol partitions into the aqueous phase during extraction.
Impure Product: Residual borates inhibit crystallization and interfere with subsequent acylation or alkylation steps.
This guide details the Acidic Methanolysis Protocol , the industry gold standard for breaking these complexes and removing boron as volatile trimethyl borate.
Module 1: The Mechanism of Failure
To solve the problem, one must understand the binding mode. During reduction, the hydride transfer generates borate species (
, , etc.).
In non-amine substrates, these salts are easily washed away. However, with
-alanine derivatives, the nitrogen atom acts as a Lewis base, donating its lone pair to the empty p-orbital of the boron species. This forms a dative covalent bond (B N) that is stable in neutral and basic aqueous conditions.
The Solution Logic:
We cannot "wash" the boron away; we must chemically transform it into a volatile species.
Trimethyl borate () forms a low-boiling azeotrope with methanol (), allowing it to be removed via rotary evaporation.
Module 2: Standard Operating Procedures (SOPs)
Protocol A: The Acidic Methanolysis (Volatilization Method)
Recommended for: Water-soluble amino alcohols (e.g., 3-amino-1-propanol) where extraction is difficult.
. Slowly add concentrated HCl dropwise until the pH is strongly acidic (pH ).
Why: This destroys excess hydride and protonates the amine, weakening the B-N interaction.
Concentrate: Evaporate the reaction solvent (usually THF or EtOH) to dryness under reduced pressure. You will be left with a sticky white/yellow semi-solid.
Methanolysis (The Critical Step):
Add excess Methanol (approx. 10 mL per gram of substrate).
Stir for 10–15 minutes to allow esterification of boric acid.
Evaporate to dryness on a rotary evaporator.
Repeat:Perform Step 3 at least 3–4 times.
Validation: The distillate may burn with a green flame (see Safety Note), indicating boron removal.
Isolation:
The residue is now the Hydrochloride Salt of your amino alcohol, free of boron.
Optional: Recrystallize from EtOH/Ether or use directly.
Protocol B: The McKennon-Meyers Extraction
Recommended for: Hydrophobic amino alcohols (e.g., N-benzylated derivatives) that can be extracted into organic solvents.
Why: High concentrations of hydroxide ion compete with the amine for the boron center, forming water-soluble sodium borate (
).
Heat: Reflux the mixture for 2–3 hours.
Note: This step is kinetically slow; room temperature stirring is often insufficient to break the chelate.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform.
Warning: If your
-alanine derivative is small (low MW), it may stay in the water. Use Protocol A instead.
Dry & Concentrate: Dry organic layer over
and evaporate.
Module 3: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for Protocol A (Acidic Methanolysis).
Figure 1: Iterative Acidic Methanolysis cycle for the removal of boron species as volatile trimethyl borate.
Module 4: Troubleshooting & FAQs
Q1: I followed Protocol A, but my product is a sticky oil that won't crystallize. Is boron still present?
Diagnosis:
-alanine alcohols (like 3-amino-1-propanol) are often hygroscopic oils, especially as HCl salts.
Test: Take a small spatula tip of your product, dissolve in MeOH, and ignite it in a fume hood.
Green Flame: Boron is still present.[3] Repeat Methanolysis.
Blue/Yellow Flame: Boron is absent. Your product is likely clean but hygroscopic. Dry under high vacuum with
.
Q2: Can I use this method if my substrate has acid-sensitive protecting groups (e.g., Boc)?
Risk: Strong HCl will cleave Boc groups.
Modification: Use Acetic Acid or Citric Acid for the quench instead of HCl. However, these do not catalyze the formation of trimethyl borate as efficiently.
Alternative: For Boc-protected derivatives, use Protocol B (McKennon-Meyers) but ensure you use a solvent like DCM for extraction. Alternatively, use an oxidative workup (
) to oxidize the C-B bond, though this is harsher.
Q3: My yield is >120%. What is happening?
Cause: You have "trapped" solvent or inorganic salts.[2] Boric acid has a molecular weight of 61.8 g/mol . If not removed, it adds significant mass.
Fix: If the flame test is negative, you likely have trapped NaCl or solvent. Redissolve in dry Ethanol (in which NaCl is insoluble), filter the white solid (NaCl), and re-evaporate.
Q4: Why not just use a resin?
Insight: You can. Strongly acidic cation exchange resins (e.g., Dowex 50W) can bind the amino alcohol while washing away boric acid.
Method: Load aqueous mixture on resin
Wash with water (removes Boron) Elute product with .
Drawback: Large volumes of water required; difficult to scale for kilo-lab operations compared to methanolysis.
Summary of Data: Method Comparison
Feature
Acidic Methanolysis (Protocol A)
McKennon-Meyers (Protocol B)
Primary Mechanism
Volatilization ()
Chelate Breaking (High pH)
Best For
Water-soluble / Polar products
Hydrophobic / N-protected products
Boron Removal Efficiency
High (>99% after cycles)
Moderate (Equilibrium dependent)
Protecting Group Safety
Low (Risk to Boc/Cbz)
High (Base stable)
Throughput
High (Rotovap only)
Low (Requires phase separation)
References
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[4][5] A convenient reduction of amino acids and their derivatives.[5][6] Journal of Organic Chemistry, 58(13), 3568–3571.[5]
[Link]
Abiko, A., & Masamune, S. (1992).[4][6] Reduction of
-amino acids: A simple method for the preparation of N-protected amino alcohols. Tetrahedron Letters, 33(38), 5517–5518.
[Link]
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567–607.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Methods for Determining Enantiomeric Purity of
-Amino Alcohols
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
HPLC Enantioseparation of
-Amino Alcohols: A Comparative Technical Guide
Introduction: The Stereochemical Challenge
-amino alcohols are the structural backbone of a vast array of pharmaceutical agents, including adrenergic -blockers (e.g., Propranolol, Atenolol), sympathomimetics (e.g., Ephedrine), and chiral synthons for complex drug synthesis. Their biological activity is strictly governed by chirality; often, one enantiomer provides the therapeutic effect while the other is inactive or toxic.
For the analytical scientist, determining the enantiomeric purity of these compounds presents a specific set of challenges:
Polarity: The hydroxyl and amino groups make these molecules highly polar, often requiring reverse-phase (RP) conditions.
Basic Tailing: The amine functionality interacts strongly with residual silanols on silica supports, leading to peak tailing that ruins resolution (
).
Detection: Many aliphatic
-amino alcohols lack strong chromophores, necessitating derivatization for UV detection.
This guide compares the three dominant methodologies for solving these challenges: Direct Chiral Stationary Phases (CSPs) , Indirect Derivatization , and Chiral Mobile Phase Additives (CMPA) .
Methodology 1: Direct Chiral Stationary Phases (CSPs)
Direct separation is the preferred workflow in high-throughput environments (QC/QA) due to its simplicity—inject and separate. However, the choice of column is critical and depends heavily on the substitution of the amine.
A. Crown Ether CSPs (The Gold Standard for Primary Amines)
Mechanism:
Crown ether columns (e.g., Crownpak CR(+) ) utilize a "host-guest" complexation mechanism. The crown ether ring (typically 18-crown-6 tetracarboxylic acid) forms a stable inclusion complex with the protonated primary ammonium ion (
). The chiral recognition is driven by hydrogen bonding and steric barriers presented by the chiral substituents on the crown ether.
Modifier: Methanol (0–15% v/v) to reduce retention time (
).
Temperature: Lower temperatures (
) often increase resolution by stabilizing the complex.
Expert Insight: The elution order can be reversed by switching from a CR(+) to a CR(-) column. If your trace impurity elutes after the main peak (tailing interference), switch the column enantiomer to make the impurity elute first.
B. Polysaccharide CSPs (The Versatile Choice)
Target: Secondary and Tertiary
-amino alcohols (e.g., Propranolol, Epinephrine).
Mechanism:
Columns like Chiralpak AD-RH (Amylose) or Chiralcel OD-RH (Cellulose) rely on hydrogen bonding, dipole-dipole, and
interactions in the chiral grooves of the polysaccharide polymer.
Key Protocol: Basic Suppression
Since these columns use silica supports, managing the ionization state is crucial.
Mobile Phase: Borate or Phosphate buffer (pH 8.0 – 9.0) + Acetonitrile.[1][2][3]
Additive: Diethylamine (DEA, 0.1%) is mandatory to mask silanol sites and prevent amine tailing.
Warning: Do not exceed pH 9.0 or the silica matrix will dissolve.
When direct methods fail or detection sensitivity is low (no UV chromophore), indirect derivatization is the solution. This method converts enantiomers into diastereomers , which have different physical properties and can be separated on a standard, cheap C18 column.
Reagent: Marfey's Reagent (FDAA)
Full Name: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[4][5]
Mechanism: The fluorine atom undergoes nucleophilic aromatic substitution by the amine of the
-amino alcohol. The resulting diastereomers are separated based on hydrophobicity differences.
Step-by-Step Protocol
Preparation: Dissolve sample (
) in water.
Reaction: Add
of 1% FDAA in acetone + of 1M .
Incubation: Heat at 40°C for 60 minutes . (Use a heating block).
Quench: Stop reaction with
of 2M .
Separation: Inject onto a C18 column (e.g., 5
, ).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.[1][2][3][6][7][8][9]
The following table synthesizes performance metrics for separating a model
-amino alcohol (e.g., Phenylglycinol or Propranolol).
Feature
Crown Ether CSP
Polysaccharide CSP (RP)
Indirect (Marfey's)
Target Analyte
Primary Amines ()
Secondary/Tertiary ()
& Amines
Column Cost
High ($1,500+)
High ($1,200+)
Low (Standard C18)
Prep Time
None (Direct)
None (Direct)
High (90+ mins)
Resolution ()
Excellent (> 3.0)
Good (1.5 - 2.5)
Excellent (> 4.0)
LOD
Moderate (210 nm)
Moderate (UV dependent)
Ultra-Low (340 nm)
Robustness
High (Acidic stable)
Low (pH sensitive)
High
Elution Order
Reversible (CR+ / CR-)
Fixed (unless diff. column)
Fixed (L-L vs L-D)
Visualized Workflows
A. Method Selection Decision Tree
Use this logic to select the correct method for your specific
-amino alcohol.
Caption: Decision tree for selecting HPLC methodology based on amine substitution and UV detectability.
B. Indirect Derivatization Workflow
The chemical pathway for converting enantiomers to diastereomers using Marfey's Reagent.
Caption: Reaction scheme for Marfey's derivatization, creating separable diastereomers from enantiomers.
Expert Troubleshooting: The "Amine Effect"
A common failure mode in
-amino alcohol analysis is severe peak tailing. This is caused by the interaction between the basic amine and acidic silanols on the column stationary phase.
Solutions:
High pH (Silica-based CSPs): Operate at pH 9.0 (if column permits) to keep the amine unprotonated (
). Unprotonated amines do not interact ionically with silanols.
Chaotropic Salts (Crown Ethers): If using Crownpak columns, ensure the acid concentration is sufficient (
is preferred over because the perchlorate anion is chaotropic and improves peak shape).
Sacrificial Base: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. These bases saturate the silanol sites, "blocking" them from the analyte.
References
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from [Link]
Bhushan, R., & Martens, J. (2010). Amino Acids and Their Derivatives: Chiral Liquid Chromatography.[1][10] In Encyclopedia of Chromatography.
Marfey, P. (1984).[5] Determination of D-amino acids as diastereomeric derivatives and its use for determination of enantiomeric purity of synthetic peptides. Carlsberg Research Communications.[5]
A Comparative Guide to the NMR Characterization of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol, a chiral beta-amino alcohol of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol, a chiral beta-amino alcohol of significant interest in medicinal chemistry and drug development. We will explore the complete NMR spectral assignment of this target molecule and compare its key spectral features with those of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their scientific endeavors.
Introduction: The Significance of Chiral Beta-Amino Alcohols
Chiral beta-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are crucial building blocks in asymmetric synthesis. Their stereochemistry often plays a pivotal role in their pharmacological activity. (S)-3-(4-Benzyloxyphenyl)-beta-alaninol, a derivative of the naturally occurring amino acid L-tyrosine, is a valuable intermediate for the synthesis of various pharmaceutical agents. The benzyl ether protection of the phenolic hydroxyl group allows for selective modifications at other positions of the molecule. Accurate and unambiguous characterization of its structure and stereochemistry is paramount, and high-resolution NMR spectroscopy is the most powerful tool for this purpose.
Synthesis of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
A common and efficient route to synthesize (S)-3-(4-Benzyloxyphenyl)-beta-alaninol involves the reduction of the corresponding protected amino acid, O-benzyl-L-tyrosine.[1][2]
Experimental Protocol: Synthesis
Esterification of O-Benzyl-L-tyrosine: O-Benzyl-L-tyrosine (1.0 eq) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield O-benzyl-L-tyrosine methyl ester hydrochloride.[3]
Reduction of the Ester: The crude ester is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethanol. A reducing agent, typically lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion.
Work-up and Purification: The reaction is carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (S)-3-(4-Benzyloxyphenyl)-beta-alaninol.
Comprehensive NMR Characterization of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol
The structural elucidation of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The following is a detailed analysis of the expected NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2', H-6' (Bn)
7.45 - 7.30
m
-
H-3', H-4', H-5' (Bn)
7.45 - 7.30
m
-
H-2'', H-6'' (Ph)
7.15
d
8.5
H-3'', H-5'' (Ph)
6.95
d
8.5
-OCH₂- (Bn)
5.05
s
-
H-3
3.80
m
-
H-1a, H-1b
3.60 - 3.40
m
-
H-2a, H-2b
2.80 - 2.60
m
-
-OH, -NH₂
variable
br s
-
Causality behind Assignments: The aromatic protons of the benzyl group (H-2' to H-6') are expected to resonate in the downfield region (7.45-7.30 ppm) due to the deshielding effect of the aromatic ring current. The protons on the p-substituted phenyl ring (H-2'', H-6'' and H-3'', H-5'') will appear as two distinct doublets due to their symmetric environment. The benzylic methylene protons (-OCH₂-) will appear as a singlet around 5.05 ppm. The methine proton (H-3) adjacent to the nitrogen atom is expected around 3.80 ppm. The diastereotopic methylene protons of the alaninol backbone (H-1a, H-1b and H-2a, H-2b) will exhibit complex splitting patterns. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts are concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-4'' (Ph)
158.0
C-1' (Bn)
137.0
C-1'' (Ph)
131.0
C-2', C-6' (Bn)
128.5
C-3', C-5' (Bn)
127.9
C-4' (Bn)
127.5
C-2'', C-6'' (Ph)
130.0
C-3'', C-5'' (Ph)
115.0
-OCH₂- (Bn)
70.0
C-1
65.0
C-3
52.0
C-2
40.0
Causality behind Assignments: The carbon attached to the benzyloxy group (C-4'') will be the most downfield aromatic carbon. The quaternary carbons of the aromatic rings (C-1' and C-1'') will also appear in the downfield region. The benzylic methylene carbon (-OCH₂-) is expected around 70.0 ppm. The carbon bearing the hydroxyl group (C-1) will resonate around 65.0 ppm, while the carbon attached to the amino group (C-3) will be around 52.0 ppm. The methylene carbon (C-2) will be the most upfield of the non-aromatic carbons.
2D NMR Spectroscopy: Unambiguous Assignments
Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the molecule, typically over two to three bonds.
Expected Correlations:
A strong correlation between the methine proton (H-3) and the adjacent methylene protons (H-2a, H-2b).
A correlation between the methine proton (H-3) and the other methylene protons (H-1a, H-1b).
Correlations between the diastereotopic methylene protons (H-1a/H-1b and H-2a/H-2b).
Within the p-substituted phenyl ring, a correlation between the ortho-protons (H-2'', H-6'') and the meta-protons (H-3'', H-5'').
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the overall structure.
Expected Key Correlations:
The benzylic methylene protons (-OCH₂-) will show correlations to the quaternary carbon C-1' of the benzyl group and C-4'' of the phenyl ring.
The protons on the p-substituted phenyl ring (H-2'', H-6'' and H-3'', H-5'') will show correlations to the surrounding carbons, including the quaternary carbon C-1''.
The protons of the alaninol backbone (H-1, H-2, H-3) will show correlations to each other's carbons, confirming the connectivity.
Comparative Analysis with Alternative Compounds
To provide a comprehensive understanding, we will compare the NMR data of our target molecule with two structurally related and commercially available beta-amino alcohols: (S)-phenylalaninol and (S)-tyrosinol.
The most significant difference in the ¹H and ¹³C NMR spectra of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol compared to (S)-phenylalaninol is the presence of the signals for the benzyloxy group (the singlet at ~5.05 ppm and the corresponding aromatic signals) and the downfield shift of the C4'' carbon to ~158 ppm.
Compared to (S)-tyrosinol, the key difference is the absence of the phenolic -OH proton signal and the presence of the characteristic benzyl group signals in the target molecule. The chemical shifts of the aromatic ring carbons are also affected by the ether linkage compared to the free hydroxyl group.
Conclusion
This guide has provided a comprehensive overview of the NMR characterization of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The comparative analysis with related compounds highlights the key spectral features that are characteristic of the benzyloxy-substituted phenyl moiety. This detailed understanding of the NMR properties is crucial for quality control, reaction monitoring, and the confident structural confirmation of this important synthetic intermediate.
References
PubChem. (S)-Phenylalaninol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2021). Preparation method of L-tyrosine derivative. CN112920086A.
Zieliński, M. A., & Grynkiewicz, G. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(10), 655–661. Retrieved from [Link]
PubChem. O-benzyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
Chiral GC Separation of 3-amino-3-(4-benzyloxyphenyl)propan-1-ol Enantiomers: A Comparative Method Development Guide
Topic: Chiral GC separation of 3-amino-3-(4-benzyloxyphenyl)propan-1-ol enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral GC separation of 3-amino-3-(4-benzyloxyphenyl)propan-1-ol enantiomers
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide addresses the chromatographic resolution of 3-amino-3-(4-benzyloxyphenyl)propan-1-ol (CAS: 182057-85-8), a critical chiral building block in the synthesis of adrenergic receptor agonists and reuptake inhibitors. Due to the molecule's dual polarity (amino and hydroxyl groups) and high molecular weight (benzyloxy moiety), direct gas chromatography is prone to peak tailing and thermal degradation.
This analysis compares two robust derivatization-based GC workflows:
Method A (Acylation): Trifluoroacetylation using TFAA on a Chirasil-L-Val stationary phase.
Method B (Silylation): Trimethylsilylation using MSTFA on a Permethylated
Method A: Trifluoroacetylation (Recommended for High Resolution)
Rationale: The trifluoroacetyl group introduces high electronegativity, enhancing the interaction with the diamide chiral selector of the Chirasil-L-Val column. This method is the gold standard for amino alcohols.
Step-by-Step Protocol:
Sample Preparation: Weigh 1.0 mg of the analyte into a 2 mL GC vial.
Solvation: Add 200 µL of Dichloromethane (DCM).
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) .
Reaction: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 20 minutes.
Note: The reaction converts both the amine and alcohol to trifluoroesters/amides.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen to remove excess acid.
Reconstitution: Redissolve in 500 µL of Ethyl Acetate or Toluene.
GC Conditions:
Column: Chirasil-L-Val (25 m x 0.25 mm x 0.12 µm).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Inlet: Split 20:1, 250°C.
Oven: 100°C (1 min)
5°C/min 190°C (hold 10 min).
Detector: FID at 280°C or MS (SIM mode).
Method B: Silylation (Recommended for Rapid Screening)
Rationale: Silylation is a milder reaction that proceeds rapidly. Cyclodextrin columns separate based on the inclusion of the phenyl ring into the CD cavity.
Step-by-Step Protocol:
Sample Preparation: Weigh 1.0 mg of the analyte into a 2 mL GC vial.
Reagent Addition: Add 200 µL of MSTFA .
Catalysis (Optional): Add 10 µL of TMCS (Trimethylchlorosilane) if reaction is slow.
Reaction: Incubate at 70°C for 30 minutes.
Mechanism:[3][4][5][6] Replaces active hydrogens on
and with .
Direct Injection: Do not evaporate. Inject directly (ensure no moisture enters).
GC Conditions:
Column: Rt-βDEXsa (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at 1.5 mL/min.
Inlet: Split 50:1, 260°C.
Oven: 140°C (isothermal) or ramp 120°C
2°C/min 200°C.
Detector: FID at 300°C.
Visualizations
Figure 1: Derivatization Pathways
The following diagram illustrates the chemical transformation required for both methods to ensure volatility and chiral recognition.
Caption: Chemical derivatization pathways transforming the polar analyte into volatile species suitable for specific chiral stationary phases.
Figure 2: Method Decision Logic
Use this logic flow to select the appropriate method for your laboratory.
Caption: Decision tree for selecting the optimal chiral GC method based on resolution requirements and sample matrix.
Data Interpretation & Troubleshooting
Observation
Probable Cause
Corrective Action
Peak Tailing
Incomplete derivatization
Increase reaction time or reagent excess. Ensure "dry" solvents for Method B.
Racemization
Harsh reaction conditions
Reduce reaction temperature. Avoid strong bases during extraction.
No Peaks
Thermal degradation
Lower inlet temperature to 220°C. Check for liner activity (use deactivated liners).
Extra Peaks
Reagent impurities
Run a blank with just TFAA or MSTFA. Acylation reagents often show impurity peaks early in the chromatogram.
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[4][7] Journal of Chromatography A, 906(1-2), 275-299. Link
Pätzold, R., & Brückner, H. (2005). Gas chromatographic separation of amino acid enantiomers on Chirasil-L-Val. Amino Acids.[8][4][6][7][9][10] Link
Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC.Link
Sigma-Aldrich. (2024). Derivatization Reagents for GC.Link
Advantages of beta-amino alcohols over alpha-amino alcohols in asymmetric synthesis
The following guide provides an in-depth technical analysis of the advantages of -amino alcohols (1,2-amino alcohols) in asymmetric synthesis, contrasting them with -amino alcohols (hemiaminals) and -amino alcohols (1,3-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the advantages of
-amino alcohols (1,2-amino alcohols) in asymmetric synthesis, contrasting them with -amino alcohols (hemiaminals) and -amino alcohols (1,3-amino alcohols).
The
-Amino Alcohol Advantage: Structural Rigidity and Bifunctional Catalysis in Asymmetric Synthesis
Executive Summary: The Nomenclature of Stability
In the context of ligand design for asymmetric catalysis, the distinction between
- and -amino alcohols is not merely structural—it is existential.
-Amino Alcohols (1,2-Amino Alcohols): These are the "privileged" chiral ligands (e.g., ephedrine, amino acid-derived alcohols). The amine and hydroxyl groups reside on adjacent carbons (), allowing for the formation of stable, rigid 5-membered chelate rings with transition metals.
-Amino Alcohols (1,1-Amino Alcohols): Chemically defined as hemiaminals (), these species carry the amine and hydroxyl on the same carbon. They are thermodynamically unstable, spontaneously decomposing into carbonyls and amines/ammonia.
Therefore, the primary advantage of
-amino alcohols over -amino alcohols is chemical stability. However, the more nuanced scientific comparison lies between the -motif (1,2-relationship) and the -motif (1,3-relationship) . This guide focuses on why the -amino alcohol scaffold is the industry standard for high-performance asymmetric induction.
Critical Analysis: The 5-Membered Chelate Effect
The dominance of
-amino alcohols in asymmetric synthesis (e.g., Noyori Transfer Hydrogenation, Diethylzinc Addition) stems from the geometry of the metal-ligand complex.
Structural Rigidity and Enantiocontrol
When a
-amino alcohol binds to a metal center (e.g., Ru, Zn, Cu), it forms a 5-membered metallacycle .
Bite Angle: The 5-membered ring imposes a constrained "bite angle" that brings the chiral information of the ligand backbone into close proximity with the substrate binding site.
Conformational Locking: Unlike 6-membered rings (formed by
-amino alcohols), which can suffer from ring flipping (chair/boat interconversion), 5-membered puckered rings are conformationally rigid. This rigidity minimizes the degrees of freedom in the transition state, leading to sharper energy differences () between the pro-R and pro-S pathways.
The "Alpha" Instability vs. "Beta" Stability
The following diagram illustrates the fundamental stability divergence that necessitates the use of the
-motif.
Figure 1: The thermodynamic instability of the
-amino alcohol motif (hemiaminal) renders it unusable as a ligand, whereas the -motif forms stable catalytic intermediates.
Mechanism: Metal-Ligand Bifunctional Catalysis
The most powerful application of
-amino alcohols is in Metal-Ligand Bifunctional Catalysis , famously utilized in the Noyori Asymmetric Transfer Hydrogenation (ATH).
The "NH Effect"
In Ru-catalyzed hydrogenation, the
-amino alcohol ligand does not merely act as a chiral fence; it actively participates in bond breaking/forming.
Proton Source: The amine proton (
) forms a hydrogen bond with the substrate's carbonyl oxygen.
Hydride Source: The metal-hydride (
) attacks the carbonyl carbon.
Concerted Transition State: This simultaneous delivery occurs via a 6-membered pericyclic transition state involving the metal, the ligand, and the substrate.
This mechanism requires the precise
distance of the -amino alcohol. A -amino alcohol (1,3-distance) would distort this transition state, increasing the activation energy and often reducing enantioselectivity.
Figure 2: The concerted transition state in Noyori Transfer Hydrogenation, enabled by the specific geometry of the
-amino alcohol ligand.
Comparative Performance Data
The following table summarizes the performance advantages of
-amino alcohols (1,2) over -amino alcohols (1,[1][2]3) in the asymmetric addition of diethylzinc to benzaldehyde, a standard benchmark reaction.
Table 1: Effect of Chelate Size on Enantioselectivity (ZnEt2 Addition)
Ligand Class
Backbone Structure
Chelate Ring Size
Typical ee%
Mechanistic Insight
-Amino Alcohol
1,2-Amino Alcohol (e.g., DAIB, Ephedrine)
5-Membered
95 - 99%
Rigid puckered ring locks conformation; maximizes chiral induction.
-Amino Alcohol
1,3-Amino Alcohol
6-Membered
60 - 85%
Increased flexibility (chair/boat) allows competing transition states.
-Amino Alcohol
1,1-Amino Alcohol
N/A
0%
Ligand decomposes; reaction proceeds racemically or fails.
Note: Data generalized from comparative studies of DAIB (3-exo-(dimethylamino)isoborneol) analogues [1].
Experimental Protocol: Synthesis and Application
To validate the efficacy of
-amino alcohols, we detail the synthesis of a Leucinol-derived ligand and its application in asymmetric alkylation.
Protocol A: Synthesis of (S)-Leucinol (
-Amino Alcohol)
Objective: Reduction of (S)-Leucine (an
-amino acid) to (S)-Leucinol.
Setup: Flame-dry a 500 mL round-bottom flask under
(2.5 equiv) portion-wise at 0°C. Caution: Exothermic gas evolution.
Reflux: Heat to reflux for 12 hours. The suspension will turn grey/white.
Quench: Cool to 0°C. Perform Fieser workup (
mL , mL 15% , mL ).
Isolation: Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo.
Result: Colorless oil/solid, (S)-Leucinol. Yield >90%. This is a stable 1,2-amino alcohol .
Protocol B: Asymmetric Diethylzinc Addition
Objective: Use the synthesized
-amino alcohol to catalyze the formation of (S)-1-phenylpropanol.
Catalyst Formation: In a dry Schlenk tube, dissolve (S)-Leucinol (5 mol%) in toluene.
Zinc Addition: Add
(2.0 equiv, 1.0 M in hexanes). Stir for 20 min at room temperature. Observation: Ethane gas evolution indicates formation of the Zinc-Alkoxide chelate.
Substrate: Cool to 0°C. Add Benzaldehyde (1.0 equiv).
Reaction: Stir at 0°C for 12 hours.
Quench: Add 1M
. Extract with .
Analysis: Analyze by Chiral HPLC (Chiralcel OD-H). Expected ee: >90%.
Conclusion
The "advantage" of
-amino alcohols is twofold:
Thermodynamic Existence: Unlike the unstable
-amino alcohol (hemiaminal), the -form is a stable chemical entity accessible from the chiral pool.
Geometric Perfection: The 1,2-distance creates a rigid 5-membered chelate with transition metals. This geometry is the "Goldilocks" zone for asymmetric catalysis—tight enough to enforce chirality, yet flexible enough to accommodate the transition state of bifunctional mechanisms like the Noyori reduction.
References
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Yamashita, Y., & Kobayashi, S. (2005). 1,2-Amino Alcohols in Asymmetric Synthesis. Chemical Reviews, 105(11), 3977-4015.
Nugent, W. A. (1998). Chiral Lewis Acid Catalysis in Organic Synthesis. Wiley-VCH.
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Link
[1] Executive Summary & Chemical Profile (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is a chiral amino alcohol intermediate, typically used in the synthesis of peptidomimetics or pharmaceutical candidates.[1] As a specialize...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol is a chiral amino alcohol intermediate, typically used in the synthesis of peptidomimetics or pharmaceutical candidates.[1] As a specialized research chemical, specific toxicological data is often sparse compared to commodity chemicals. Therefore, disposal protocols must be derived from Structure-Activity Relationship (SAR) principles, prioritizing the functional groups: the primary amine, the primary alcohol, and the benzyl ether.[1]
Core Disposal Directive: This compound must be treated as Non-Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems due to potential aquatic toxicity and pH alteration.
Chemical Identity & Functional Analysis
Property
Detail
Operational Implication
Chemical Structure
Amino Alcohol w/ Benzyl Ether
Basic character; potential for hydrogen bonding.[1]
DO NOT mix with strong oxidizing acids (e.g., Nitric Acid) in waste streams.[1]
Solubility
DMSO, Methanol, Ethanol
Compatible with standard organic solvent waste streams.
Halogen Content
None (C, H, N, O only)
Classify as Non-Halogenated (unless dissolved in DCM/Chloroform).[1]
Hazard Identification & Safety Precautions
Based on SAR analysis of analogous phenylalaninol derivatives.
Although a specific GHS classification may not exist for this exact enantiomer, you must handle it assuming the following hazards based on its amino-alcohol class:
Skin/Eye Irritation (Category 2): The amine group can cause significant irritation or chemical burns upon prolonged contact.[1]
Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation is likely if dust is inhaled.[1]
Combustibility: The benzyl ether moiety adds organic fuel load; the compound will burn if exposed to ignition sources.
The following decision tree illustrates the correct segregation logic. This system prevents the common error of mixing basic amines with incompatible waste streams.
Figure 1: Decision logic for segregating (S)-3-(4-Benzyloxyphenyl)-beta-alaninol waste. Note that the solvent vehicle dictates the liquid waste stream.
Detailed Operational Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Dispose of solid powder without generating airborne dust or contaminating non-hazardous trash.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]
Labeling: Apply a hazardous waste label immediately.[1]
Secondary Containment: Place the primary container inside a clear zip-lock bag to prevent label corrosion and contain minor leaks.
Deposit: Place in the lab's Solid Hazardous Waste Drum .
Critical: Do NOT place in "Biohazard" or "Sharps" containers.[3]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Safely segregate liquid waste based on the solvent used.
pH Check: If the solution was part of a workup using strong acids, check the pH.
Action: If pH < 2 or > 12, neutralize to pH 5–9 using dilute Sodium Bicarbonate or Dilute HCl before adding to the solvent drum to prevent drum corrosion.
Solvent Identification:
If dissolved in Dichloromethane (DCM) : Pour into Halogenated Waste .[1]
If dissolved in Methanol/Ethanol/Ethyl Acetate : Pour into Non-Halogenated Waste .[1]
Rinsing: Triple rinse the empty reaction vessel with a small amount of acetone. Add the rinsate to the Non-Halogenated Waste container.
Discard the bottle in Glass Recycling or General Trash (depending on local facility rules).[1]
Emergency Procedures: Spill Cleanup
Minor Spill (< 10g solid or < 100mL liquid):
Alert: Notify nearby personnel.
PPE: Don nitrile gloves, goggles, and lab coat.
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion.[1] Wipe up and place in a bag.
Liquid: Use an inert absorbent (vermiculite or spill pads).[1] Do not use paper towels alone for flammable solvent mixtures. [1]
Decontamination: Clean the surface with water and soap.[1]
Disposal: All cleanup materials (gloves, pads, towels) must be disposed of as Solid Hazardous Waste .[1]
Regulatory & Compliance Context
US EPA: This compound is likely not P-listed or U-listed (40 CFR 261.[1]33) unless specifically designated. However, the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 262.11).[1]
Best Practice: Due to the "Irritant" nature and organic composition, default to Hazardous Waste incineration protocols.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]
PubChem. (n.d.).[1] Compound Summary for similar amino alcohols (Tyrosinol derivatives). National Library of Medicine.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]